DMJ-I-228
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H19ClFN5O4 |
|---|---|
Molecular Weight |
435.8 g/mol |
IUPAC Name |
N'-(4-chloro-3-fluorophenyl)-N-[(1S,2S)-2-(diaminomethylideneamino)-2,3-dihydro-1H-inden-1-yl]oxamide;formic acid |
InChI |
InChI=1S/C18H17ClFN5O2.CH2O2/c19-12-6-5-10(8-13(12)20)23-16(26)17(27)25-15-11-4-2-1-3-9(11)7-14(15)24-18(21)22;2-1-3/h1-6,8,14-15H,7H2,(H,23,26)(H,25,27)(H4,21,22,24);1H,(H,2,3)/t14-,15-;/m0./s1 |
InChI Key |
WUILLEJRRYSPRZ-YYLIZZNMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C2=CC=CC=C21)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F)N=C(N)N.C(=O)O |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F)N=C(N)N.C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of DMJ-I-228: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMJ-I-228 is a small-molecule CD4-mimetic that acts as an inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry. Its mechanism of action is centered on its ability to bind to a conserved pocket on the viral envelope glycoprotein gp120, the same site targeted by the host cell's CD4 receptor. By occupying this critical binding site, this compound competitively blocks the attachment of gp120 to the CD4 receptor on target T-cells, a crucial initial step in the HIV-1 infection cycle. This competitive inhibition prevents the conformational changes in the gp120-gp41 complex necessary for subsequent co-receptor binding and membrane fusion, ultimately neutralizing the virus's ability to infect host cells. This document provides a detailed technical overview of the mechanism of action of this compound, including quantitative binding and inhibition data, experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows.
Core Mechanism of Action: Competitive Inhibition of HIV-1 Entry
This compound functions as a CD4-mimetic, meaning it structurally and chemically mimics the binding of the D1 domain of the CD4 protein to the HIV-1 envelope glycoprotein gp120.[1][2][3] The primary target of this compound is a conserved, hydrophobic pocket on gp120 known as the "Phe 43 cavity," named after the critical phenylalanine residue at position 43 of the CD4 receptor that inserts into this pocket.[1][4]
The binding of this compound to the Phe 43 cavity is an antagonistic one. Unlike the natural CD4 binding which triggers a cascade of conformational changes in the gp120-gp41 trimer to expose the co-receptor binding site, this compound binding does not induce these productive conformational changes.[1] Instead, it occupies the site and sterically hinders the attachment of the CD4 receptor, effectively acting as a competitive inhibitor of this primary virus-host interaction. By preventing CD4 binding, this compound blocks the entire downstream process of viral entry, including co-receptor (CCR5 or CXCR4) engagement and the subsequent fusion of the viral and cellular membranes.[1][3]
The following diagram illustrates the signaling pathway of HIV-1 entry and the point of inhibition by this compound.
Quantitative Data
The efficacy of this compound has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data available.
Table 1: Binding Affinity of this compound to HIV-1 gp120
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 250 nM | Isothermal Titration Calorimetry (ITC) | [1] |
Table 2: In Vitro Inhibition of HIV-1 Entry by this compound
| HIV-1 Isolate | IC50 | Assay Type | Cell Line | Reference |
| JR-FL | 7.9 µM (mean) | Pseudovirus Neutralization Assay | TZM-bl | [3] |
| Panel of 42 Primary Isolates | 57% of isolates with IC50 < 10 µM | Pseudovirus Neutralization Assay | TZM-bl | [3] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To determine the dissociation constant (Kd) of this compound binding to HIV-1 gp120.
Methodology:
-
Protein and Ligand Preparation:
-
Recombinant HIV-1 gp120 core protein is expressed and purified.
-
The protein is extensively dialyzed against the experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
A stock solution of this compound is prepared in the same dialysis buffer to minimize heats of dilution.
-
-
ITC Experiment:
-
The ITC instrument (e.g., a MicroCal ITC200) is equilibrated at a constant temperature (e.g., 25°C).
-
The sample cell is filled with the gp120 protein solution at a known concentration (e.g., 10-20 µM).
-
The injection syringe is filled with the this compound solution at a concentration approximately 10-fold higher than the protein concentration.
-
A series of small, precise injections of the this compound solution into the gp120 solution are performed.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw ITC data, consisting of heat pulses for each injection, is integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software (e.g., Origin).
-
This fitting process yields the stoichiometry of binding (n), the binding enthalpy (ΔH), and the association constant (Ka). The dissociation constant (Kd) is calculated as the reciprocal of Ka.
-
The following diagram outlines the experimental workflow for Isothermal Titration Calorimetry.
HIV-1 Pseudovirus Neutralization Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 entry.
Methodology:
-
Cell and Virus Preparation:
-
TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR, are used as the target cells.
-
HIV-1 pseudoviruses are generated by co-transfecting 293T cells with an Env-deficient HIV-1 backbone plasmid (carrying the luciferase reporter gene) and a plasmid expressing the desired HIV-1 envelope glycoprotein (e.g., from the JR-FL isolate).
-
-
Neutralization Assay:
-
TZM-bl cells are seeded in 96-well plates and cultured overnight.
-
Serial dilutions of this compound are prepared in cell culture medium.
-
A constant amount of HIV-1 pseudovirus is pre-incubated with the different concentrations of this compound for a defined period (e.g., 1 hour at 37°C).
-
The virus-compound mixtures are then added to the TZM-bl cells.
-
The plates are incubated for a period to allow for viral entry and reporter gene expression (e.g., 48 hours).
-
-
Data Analysis:
-
After incubation, the cells are lysed, and a luciferase substrate is added.
-
The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
The percentage of neutralization is calculated for each this compound concentration relative to the luminescence in control wells (virus only, no inhibitor).
-
The IC50 value is determined by fitting the dose-response curve to a non-linear regression model.
-
The following diagram illustrates the workflow for the HIV-1 pseudovirus neutralization assay.
Conclusion
This compound represents a promising class of HIV-1 entry inhibitors that operate through a well-defined mechanism of action. By mimicking the natural ligand of the gp120 envelope glycoprotein, it effectively competes for binding and prevents the initial steps of viral infection. The quantitative data from biophysical and cell-based assays provide a solid foundation for its further development. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this compound and other small-molecule CD4-mimetics.
References
- 1. Structure-based design, synthesis and validation of CD4-mimetic small molecule inhibitors of HIV-1 entry: conversion of a viral entry agonist to an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of small molecule CD4-mimics as entry inhibitors possessing broad spectrum anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Design, Synthesis and Validation of CD4-Mimetic Small Molecule Inhibitors of HIV-1 Entry: Conversion of a Viral Entry Agonist to an Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
DMJ-I-228: A Small-Molecule CD4-Mimetic as a Potent HIV-1 Entry Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DMJ-I-228, a small-molecule CD4-mimetic compound that demonstrates significant promise as an HIV-1 entry inhibitor. By binding to a highly conserved region on the HIV-1 envelope glycoprotein gp120, this compound effectively mimics the natural receptor CD4, thereby blocking the initial and critical step of viral entry into host cells. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized in the characterization of this compound, offering a valuable resource for researchers in the fields of virology, immunology, and pharmaceutical development.
Introduction to HIV-1 Entry and Inhibition
The entry of Human Immunodeficiency Virus type 1 (HIV-1) into host T cells is a multi-step process initiated by the interaction of the viral envelope glycoprotein gp120 with the host cell's CD4 receptor.[1] This binding event triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[1][2] Subsequent interactions lead to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.[2]
HIV-1 entry inhibitors are a class of antiretroviral drugs that disrupt this process at various stages.[1][3] They can be broadly categorized as attachment inhibitors, coreceptor antagonists, and fusion inhibitors.[1] this compound falls into the category of attachment inhibitors, specifically acting as a CD4-mimetic.[4][5] It competitively binds to the CD4-binding site on gp120, preventing the virus from engaging with the CD4 receptor on the host cell.[5]
Mechanism of Action of this compound
This compound is a small molecule designed to mimic the interaction of the CD4 receptor with the HIV-1 envelope glycoprotein gp120.[4][5] Its primary mechanism of action involves binding to the conserved Phe 43 cavity within the CD4-binding site of gp120.[5] This interaction sterically hinders the binding of the authentic CD4 receptor, thereby preventing the initial attachment of the virus to the host cell.
The binding of this compound to gp120 not only blocks CD4 attachment but can also induce conformational changes in the envelope glycoprotein, in some cases leading to an irreversible inactivation of the viral entry machinery. This dual action contributes to its potency as an HIV-1 entry inhibitor.
Figure 1. Simplified signaling pathway of HIV-1 entry inhibition by this compound.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been evaluated in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Antiviral Activity of this compound
| Parameter | Value | Cell Line | Virus Strain | Reference |
| IC50 | 86.9 µM | - | - | [4] |
IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral activity.
Further research is required to populate data for specific cell lines and virus strains.
Table 2: Cytotoxicity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| CC50 | >100 µM | - | MTT | - |
CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Single-Round HIV-1 Infection Assay (Pseudovirus Assay)
This assay is used to determine the inhibitory activity of compounds against HIV-1 entry.
Figure 2. Experimental workflow for the single-round HIV-1 infection assay.
Protocol:
-
Cell Seeding: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated overnight.
-
Compound Preparation: A serial dilution of this compound is prepared in cell culture medium.
-
Virus Infection: HIV-1 pseudoviruses (engineered to be capable of only a single round of infection) are pre-incubated with the various concentrations of this compound for 1 hour at 37°C. This mixture is then added to the TZM-bl cells.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral entry and gene expression, is measured using a luminometer.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compound on cell viability.
Protocol:
-
Cell Seeding: Target cells (e.g., TZM-bl or peripheral blood mononuclear cells) are seeded in a 96-well plate at an appropriate density.
-
Compound Treatment: The cells are treated with a serial dilution of this compound and incubated for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the log of the compound concentration.
Figure 3. Logical relationship diagram for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of novel HIV-1 entry inhibitors. Its mechanism of action, targeting the highly conserved CD4-binding site on gp120, suggests a potential for broad activity against different HIV-1 subtypes. The available data indicates a favorable in vitro profile; however, further studies are warranted.
Future research should focus on:
-
Comprehensive Antiviral Profiling: Evaluating the efficacy of this compound against a broader panel of HIV-1 clinical isolates, including those resistant to other classes of antiretroviral drugs.
-
Detailed Cytotoxicity and Safety Assessment: Conducting thorough in vitro and in vivo toxicological studies to establish a comprehensive safety profile.
-
Pharmacokinetic Studies: Determining the pharmacokinetic properties of this compound to assess its potential for clinical development.
-
Structural and Mechanistic Studies: Further elucidating the precise molecular interactions between this compound and gp120 to guide the design of next-generation inhibitors with improved potency and resistance profiles.
References
- 1. broadpharm.com [broadpharm.com]
- 2. The Conformational States of the HIV-1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the HIV-1 Entry Inhibitor: DMJ-I-228
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMJ-I-228 is a small molecule CD4-mimetic compound that demonstrates potential as an HIV-1 entry inhibitor. By binding to the viral envelope glycoprotein gp120, this compound mimics the interaction of the natural CD4 receptor, inducing conformational changes that ultimately prevent the virus from entering host cells. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, intended to support further research and development in the field of antiretroviral therapy.
Structure and Chemical Properties
This compound, chemically known as N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide, is a synthetic organic compound with the molecular formula C21H30ClN3O2. Its structure features a central oxalamide linker connecting a 4-chlorophenyl group and a 2,2,6,6-tetramethylpiperidine moiety. The presence of the chlorine atom and the bulky piperidine group are crucial for its binding affinity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide | |
| Molecular Formula | C21H30ClN3O2 | |
| Molecular Weight | 407.93 g/mol | |
| CAS Number | 1374035-59-2 | [1][2] |
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on the synthesis of structurally similar oxalamide compounds. The general approach involves the condensation of two key intermediates: 4-amino-2,2,6,6-tetramethylpiperidine and a derivative of 4-chloroaniline.
Plausible Synthetic Workflow
The synthesis can be conceptualized as a two-step process:
-
Formation of an oxamic acid chloride derivative: 4-chloroaniline is reacted with oxalyl chloride to form N-(4-chlorophenyl)oxamic acid chloride.
-
Amide bond formation: The resulting acid chloride is then reacted with 4-amino-2,2,6,6-tetramethylpiperidine to yield the final product, this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(4-chlorophenyl)oxamic acid chloride
-
In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude N-(4-chlorophenyl)oxamic acid chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide (this compound)
-
Dissolve 4-amino-2,2,6,6-tetramethylpiperidine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Add a solution of the crude N-(4-chlorophenyl)oxamic acid chloride (1.0 eq) in the same solvent dropwise to the stirred amine solution.
-
Allow the reaction to proceed at room temperature for 12-18 hours.
-
After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Biological Activity and Mechanism of Action
This compound functions as an HIV-1 entry inhibitor by targeting the envelope glycoprotein gp120. It acts as a CD4-mimetic, binding to a conserved pocket on gp120 that normally accommodates the Phe43 residue of the CD4 receptor.
Quantitative Data
The biological activity of this compound has been characterized by its ability to inhibit HIV-1 entry into host cells.
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Virus Strain | Assay Method | Reference |
| IC50 | 86.9 µM | TZM-bl | (Not specified) | Luciferase Reporter Gene Assay | [2] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action: Signaling Pathway
The binding of this compound to gp120 induces a series of conformational changes that mimic the initial steps of viral entry but ultimately lead to an inactive state, preventing fusion with the host cell membrane.
-
Binding to gp120: this compound binds to the Phe43 pocket on the gp120 subunit of the viral envelope spike.
-
Conformational Change: This binding induces a conformational change in gp120, similar to that caused by CD4 binding. This exposes the co-receptor binding site.
-
Premature Inactivation: Unlike CD4 binding on the cell surface, the conformational state induced by the soluble this compound is transient and leads to an irreversible inactivation of the envelope glycoprotein, rendering the virus non-infectious.[1]
Experimental Protocols
HIV-1 Entry Inhibition Assay (Luciferase Reporter Gene Assay)
This assay is a common method to determine the IC50 value of potential HIV-1 entry inhibitors.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)
-
HIV-1 pseudovirus (engineered to express the envelope glycoproteins of a specific HIV-1 strain)
-
This compound compound
-
Cell culture medium and reagents
-
96-well microplates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Virus Preparation: Dilute the HIV-1 pseudovirus stock to a concentration that yields a high signal-to-noise ratio in the luciferase assay.
-
Infection: Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.
-
Cell Treatment: Add the virus-compound mixture to the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve.[3][4]
Conclusion and Future Directions
This compound represents a promising lead compound in the development of novel HIV-1 entry inhibitors. Its mechanism of action, targeting the highly conserved CD4 binding site on gp120, offers the potential for broad activity against different HIV-1 strains. Further research should focus on optimizing the structure of this compound to improve its potency and pharmacokinetic profile. Detailed studies on its binding kinetics and the structural basis of its interaction with gp120 will provide valuable insights for the rational design of next-generation CD4-mimetic inhibitors. Additionally, evaluating the in vivo efficacy and safety of this compound and its analogs will be a critical next step in assessing their therapeutic potential.
References
- 1. Soluble CD4 and CD4-Mimetic Compounds Inhibit HIV-1 Infection by Induction of a Short-Lived Activated State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opening the HIV Envelope: Potential of CD4 mimics as multifunctional HIV entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
Probing the Achilles' Heel of HIV: A Technical Guide to the DMJ-I-228 Binding Site on gp120
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding interaction between the small molecule inhibitor DMJ-I-228 and the HIV-1 envelope glycoprotein gp120. By targeting a highly conserved and critical region for viral entry, this compound and its parent class of NBD analogues represent a promising avenue for anti-retroviral drug development. This document synthesizes crystallographic data, biophysical interaction studies, and mutagenesis results to offer a comprehensive understanding of this key molecular interaction.
The Binding Locus: Insertion into the Phe43 Cavity
This compound is a member of the NBD (N-(4-bromophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide) series of compounds, which are designed to act as CD4-mimetic HIV-1 entry inhibitors.[1] These small molecules target the functionally conserved CD4 binding site on gp120.[2][3][4] The primary binding site for this compound is a deep, hydrophobic pocket on the surface of gp120 known as the Phe43 cavity.[2][5] This cavity is named for the critical phenylalanine residue at position 43 of the CD4 receptor, which it accommodates during natural viral entry. By occupying this cavity, this compound competitively inhibits the binding of the CD4 receptor, a crucial first step in the HIV-1 infection process.[6]
The crystal structure of the gp120-DMJ-I-228 complex (PDB ID: 4DKQ) reveals the precise orientation of the inhibitor within the Phe43 cavity.[2] The interaction is characterized by a combination of hydrophobic interactions and hydrogen bonds with key residues lining the cavity.
Quantitative Analysis of Binding Interactions
| Compound | gp120 Variant | Method | Binding Affinity (Kd) | IC50 | Reference |
| NBD-556 | YU2 | ITC | 3.7 µM | - | [6] |
| JRC-II-191 | YU2 | SPR | ~5-fold > NBD-556 | - | [7] |
| (S,S)-DMJ-I-228 | - | - | Data not available | - |
Key Interacting Residues
Structural and mutagenesis studies have identified several key amino acid residues within the Phe43 cavity that are critical for the binding of this compound and other NBD analogues. These interactions are crucial for the stability of the complex and the inhibitory activity of the compound.
-
Asp368: This residue forms a conserved salt bridge interaction, a common recognition mechanism for diverse inhibitors targeting the CD4-binding site.[2]
-
Val255 and Ser375: The meta-fluoro substituent on the aromatic ring of this compound interacts with these residues, an interaction associated with increased binding affinity.[7]
-
Thr257 and Trp427: These residues are involved in hydrophobic interactions with the trifluoro-methane group of some NBD analogues.[8]
-
Glu370 and Ile371: These residues also contribute to the hydrophobic interactions within the binding pocket.[8]
Mutations in these key residues can significantly impact the binding of CD4-mimetic compounds and lead to drug resistance. For example, mutations S375N and I424T, which flank the Phe43 cavity, have been shown to confer resistance to the CD4-mimetic compound BNM-III-170.[9][10]
Experimental Protocols
The elucidation of the this compound binding site has been made possible through a combination of sophisticated experimental techniques.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the gp120-DMJ-I-228 complex at atomic resolution.
Methodology:
-
Protein Expression and Purification: A clade A/E 93TH057 HIV-1 gp120 core with a His375 to Ser substitution is expressed in 293F cells. The protein is then purified using a 17b-conjugated affinity column.[8]
-
Deglycosylation: The purified gp120 core is treated with Endoglycosidase H to remove glycans that can interfere with crystallization.[8]
-
Size-Exclusion Chromatography: The deglycosylated gp120 is further purified using a HiLoad 16/600 Sperdex 200 pg size-exclusion chromatography column.[8]
-
Complex Formation: The purified gp120 is incubated with a molar excess of this compound.
-
Crystallization: The gp120-DMJ-I-228 complex is subjected to vapor diffusion crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).
-
Data Collection and Structure Refinement: X-ray diffraction data is collected from the resulting crystals, and the structure is solved and refined to yield the final atomic coordinates.[8]
Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics and affinity of this compound to gp120.
Methodology:
-
Immobilization: Recombinant gp120 is immobilized on the surface of a sensor chip (e.g., a CM5 chip).
-
Analyte Injection: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate sensorgrams.
-
Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
Affinity Determination: The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Site-Directed Mutagenesis
Objective: To identify key residues in gp120 that are critical for this compound binding and to study mechanisms of resistance.
Methodology:
-
Mutant Design: Based on the crystal structure of the gp120-DMJ-I-228 complex, specific amino acid residues in the binding site are selected for mutation.
-
Plasmid Construction: A plasmid containing the gene for the gp120 variant is used as a template. Site-directed mutagenesis is performed using techniques like PCR with primers containing the desired mutation.
-
Expression and Purification: The mutant gp120 proteins are expressed and purified using the same methods as the wild-type protein.
-
Binding Analysis: The binding of this compound to the mutant gp120 proteins is assessed using SPR or other binding assays to determine any changes in affinity.
-
Viral Env Mutagenesis and Neutralization Assays: To assess the impact of mutations on viral resistance, the identified mutations are introduced into the full-length HIV-1 envelope gene. The resulting mutant viruses are then tested for their susceptibility to neutralization by this compound in cell-based assays.[9][10]
Visualizing the Workflow and Interactions
The following diagrams illustrate the experimental workflow for identifying the this compound binding site and the key molecular interactions involved.
Caption: Experimental workflow for characterizing the this compound binding site on gp120.
References
- 1. Crystal structures of HIV-1 gp120 envelope glycoprotein in complex with NBD analogues that target the CD4-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 gp120 as a therapeutic target: Navigating a moving labyrinth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are gp120 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The CD4-gp120 interaction and AIDS pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics of binding of a low-molecular-weight CD4 mimetic to HIV-1 gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of DMJ-I-228: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMJ-I-228 is a small molecule CD4-mimetic compound that has emerged as a noteworthy inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry.[1][2][3] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.
Mechanism of Action: Blocking Viral Entry
This compound functions as an HIV-1 entry inhibitor by mimicking the host cell's CD4 receptor.[1][2] Its primary target is the viral envelope glycoprotein gp120. Specifically, this compound binds within a conserved pocket on gp120 known as the Phe 43 cavity, which is located near the natural binding site for the CD4 receptor.[3]
By occupying this critical site, this compound physically obstructs the interaction between gp120 and the CD4 receptor on target immune cells, such as T-helper cells. This blockage of the initial and essential attachment step prevents the conformational changes in the viral envelope glycoproteins that are necessary for subsequent fusion of the viral and cellular membranes. Consequently, HIV-1 is unable to enter the host cell and initiate its replication cycle.
Beyond direct inhibition, this compound has also been shown to sensitize primary HIV-1 strains to neutralization by certain antibodies, including those that target CD4-induced (CD4i) epitopes and the V3 loop of gp120. This suggests that the binding of this compound can induce a more "open" conformation of the gp120 protein, exposing epitopes that are otherwise shielded, thereby making the virus more susceptible to antibody-mediated neutralization.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key efficacy data for this compound.
| Parameter | HIV-1 Strain | Value | Assay Type |
| IC50 | JR-FL | 86.9 µM | Pseudovirus Neutralization |
| IC50 | YU2 | 46.7 µM | Pseudovirus Neutralization |
| Kd | gp120 | 250 nM | Not Specified |
Table 1: In vitro efficacy of this compound against HIV-1.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams have been generated using the DOT language.
Caption: HIV-1 entry inhibition by this compound.
Caption: Experimental workflows for evaluating this compound.
Detailed Experimental Protocols
HIV-1 Pseudovirus Neutralization Assay
This assay quantifies the ability of this compound to inhibit viral entry using single-round infectious pseudoviruses.
Materials:
-
HEK293T cells for pseudovirus production
-
HIV-1 envelope (Env) expression plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR)
-
This compound
-
Cell culture medium (DMEM with 10% FBS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the Env expression plasmid and the Env-deficient HIV-1 backbone plasmid using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and filter through a 0.45 µm filter.
-
Neutralization Assay: a. Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight. b. Prepare serial dilutions of this compound in cell culture medium. c. In a separate plate, incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C. d. Remove the medium from the TZM-bl cells and add the virus-compound mixtures to the cells. e. Incubate for 48 hours at 37°C.
-
Luciferase Measurement: a. Aspirate the medium from the wells. b. Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by determining the concentration of this compound that reduces luciferase activity by 50% compared to the virus control (no compound).
gp120-CD4 Binding Competition ELISA
This assay measures the ability of this compound to compete with soluble CD4 (sCD4) for binding to gp120.
Materials:
-
Recombinant HIV-1 gp120 protein
-
Recombinant soluble CD4 (sCD4)
-
This compound
-
Anti-gp120 monoclonal antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate
-
ELISA plates
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with sCD4 overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., PBS with 3% BSA) for 1-2 hours at room temperature.
-
Competition: a. Prepare serial dilutions of this compound. b. In a separate plate or tubes, pre-incubate a constant concentration of gp120 with the serial dilutions of this compound for 1 hour at 37°C. c. Add the gp120-compound mixtures to the sCD4-coated plate and incubate for 1-2 hours at room temperature.
-
Detection: a. Wash the plate to remove unbound proteins. b. Add an anti-gp120 antibody and incubate for 1 hour. c. Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour. d. Wash the plate and add TMB substrate. e. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: A decrease in absorbance indicates that this compound has inhibited the binding of gp120 to sCD4. The concentration of this compound that causes 50% inhibition of binding is determined.
MTT Cytotoxicity Assay
This assay assesses the potential toxicity of this compound to cells.
Materials:
-
T-cell line (e.g., CEM-SS or MT-4)
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the T-cell line in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50% compared to the untreated control cells.
Conclusion
This compound is a promising HIV-1 entry inhibitor with a well-defined mechanism of action targeting the gp120-CD4 interaction. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially advance this and similar CD4-mimetic compounds in the quest for novel anti-HIV-1 therapeutics.
References
DMJ-I-228: A Chemical Probe for HIV-1 Research
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel therapeutic and research tools. A key area of focus in anti-HIV-1 drug discovery is the inhibition of viral entry into host cells, a critical first step in the viral lifecycle. DMJ-I-228 is a small molecule chemical probe that has emerged as a valuable tool for studying the intricacies of HIV-1 entry. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its antiviral activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions as a CD4-mimetic, effectively mimicking the host cell receptor CD4, which is the primary receptor for HIV-1.[1][2] The virus initiates entry by the binding of its envelope glycoprotein, gp120, to the CD4 receptor on the surface of target immune cells, such as T helper cells.[2] This binding event triggers a series of conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[2][3] Subsequent engagement of the coreceptor leads to further conformational changes in the viral envelope glycoproteins, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.
This compound competitively inhibits this initial step of viral entry by binding to a highly conserved pocket on gp120 known as the Phe 43 cavity.[1][4] This cavity is a critical component of the CD4 binding site. By occupying this pocket, this compound physically blocks the interaction between gp120 and the CD4 receptor, thereby preventing the conformational changes required for subsequent coreceptor binding and membrane fusion.[1] This mode of action makes this compound a potent inhibitor of HIV-1 entry.
Quantitative Data
The antiviral activity of this compound has been quantified using various in vitro assays. The following tables summarize the available data on its inhibitory potency and binding affinity.
Table 1: Inhibitory Activity of this compound against HIV-1
| Compound | HIV-1 Strain | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | YU2 | Single-round infectivity assay | Cf2Th-CD4/CCR5 | 86.9 | [1] |
| This compound | YU2 | Single-round infectivity assay | Cf2Th-CD4/CCR5 | 89.9 | [1] |
Table 2: Binding Affinity of this compound and Related Compounds to HIV-1 gp120
| Compound | HIV-1 gp120 Variant | Method | Kd (µM) | Reference |
| NBD-556 (related CD4-mimetic) | YU2 | ITC | ~3 | [5] |
| TS-II-224 (related CD4-mimetic) | Clade A/E | ITC | 0.33 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize this compound and other HIV-1 entry inhibitors.
HIV-1 Single-Round Infectivity Assay
This assay is used to determine the concentration at which a compound inhibits 50% of viral infection (IC50).
a. Materials:
-
Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene).[6][7]
-
Virus: HIV-1 Env-pseudotyped viruses (e.g., YU2 strain). These are replication-incompetent viruses that express the HIV-1 envelope glycoproteins on their surface.[8]
-
Compound: this compound dissolved in DMSO.
-
Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, DEAE-Dextran, luciferase assay reagent.[6][7]
b. Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.[7]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the HIV-1 Env-pseudotyped virus with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-compound mixture. Include control wells with virus only (no compound) and cells only (no virus).
-
Add DEAE-Dextran to a final concentration of 10-20 µg/mL to enhance viral infectivity.[6]
-
Incubate the plates for 48 hours at 37°C.[7]
-
After incubation, remove the medium and lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a biophysical technique used to measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between two molecules.
a. Materials:
-
Protein: Purified, monomeric HIV-1 gp120.
-
Ligand: this compound.
-
Buffer: Phosphate-buffered saline (PBS) or another suitable buffer.
-
Instrumentation: Isothermal titration calorimeter.
b. Protocol:
-
Prepare a solution of gp120 (typically 5-10 µM) in the ITC buffer and load it into the sample cell of the calorimeter.[5][9]
-
Prepare a solution of this compound (typically 50-100 µM) in the same buffer and load it into the injection syringe.[5]
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the this compound solution into the gp120 solution in the sample cell.[9]
-
Measure the heat change associated with each injection. The binding of the ligand to the protein will either release (exothermic) or absorb (endothermic) heat.
-
Integrate the heat change peaks to obtain the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9] The entropy of binding (ΔS) can then be calculated.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were created using the DOT language for Graphviz.
Conclusion
This compound is a valuable chemical probe for the study of HIV-1 entry. Its well-defined mechanism of action as a CD4-mimetic allows for the specific interrogation of the initial virus-host interaction. The quantitative data on its inhibitory activity, coupled with the detailed experimental protocols provided, offer a solid foundation for its use in HIV-1 research. The visualizations of the HIV-1 entry pathway and experimental workflow further clarify the context in which this compound is utilized. As research into HIV-1 entry inhibitors continues, tools like this compound will remain indispensable for elucidating the molecular details of viral entry and for the development of novel antiretroviral therapies. Information regarding the pharmacokinetics of this compound is not currently available in the public domain.
References
- 1. US9403763B2 - CD4-mimetic inhibitors of HIV-1 entry and methods of use thereof - Google Patents [patents.google.com]
- 2. Structure-Based Design, Synthesis and Validation of CD4-Mimetic Small Molecule Inhibitors of HIV-1 Entry: Conversion of a Viral Entry Agonist to an Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A broad HIV-1 inhibitor blocks envelope glycoprotein transitions critical for entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opening the HIV Envelope: Potential of CD4 mimics as multifunctional HIV entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. researchgate.net [researchgate.net]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. Energetics of the HIV gp120-CD4 binding reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New HIV-1 Entry Inhibition Strategy: A Technical Guide to CD4-Mimetic Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The entry of the human immunodeficiency virus (HIV-1) into host cells is the critical first step in its lifecycle and presents a key target for antiviral therapies. This process is initiated by the interaction of the viral envelope glycoprotein gp120 with the host cell's CD4 receptor. For decades, researchers have pursued strategies to disrupt this interaction. This technical guide delves into the discovery and development of a promising class of antiviral candidates: CD4-mimetic small molecules. These compounds cleverly mimic the binding of the natural CD4 receptor to a highly conserved region on gp120, the Phe43 cavity, thereby initiating a conformational cascade that ultimately neutralizes the virus. This document provides an in-depth overview of the core science, experimental methodologies, and critical data underpinning this innovative approach to HIV-1 inhibition.
Introduction: Targeting the Gates of Cellular Entry
The HIV-1 entry process is a precisely orchestrated sequence of molecular events. The viral surface is studded with trimeric envelope glycoprotein (Env) spikes, each composed of three gp120 and three gp41 subunits. The gp120 protein is responsible for receptor binding, while gp41 mediates the fusion of the viral and cellular membranes.
The binding of gp120 to the CD4 receptor on target immune cells, primarily T-helper cells, triggers a series of profound conformational changes in the Env trimer.[1][2] This initial interaction exposes a binding site for a coreceptor, typically CCR5 or CXCR4.[2][3] Coreceptor binding then unleashes the fusogenic potential of gp41, leading to the insertion of its fusion peptide into the host cell membrane and subsequent membrane fusion, allowing the viral core to enter the cytoplasm.
The discovery of the "Phe43 cavity," a deep, hydrophobic pocket on gp120 that accommodates the Phenylalanine 43 residue of CD4, provided a tantalizing target for structure-based drug design.[1] Small molecules that could bind to this cavity and mimic the action of CD4 held the potential to act as potent entry inhibitors.
The Discovery of CD4-Mimetic Small Molecules: From Agonists to Antagonists
The initial breakthrough in this field came with the identification of N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide analogues, such as NBD-556, through high-throughput screening.[4] These early compounds demonstrated the ability to bind to the Phe43 cavity of gp120.[5][6] However, a fascinating and initially counterintuitive property was observed: while they could inhibit HIV-1 entry in CD4-positive cells, they paradoxically enhanced viral entry into cells lacking CD4 but expressing a coreceptor.[7]
This dual functionality revealed that these molecules were not simple blockers but rather "CD4 mimetics." They induced conformational changes in gp120 similar to those triggered by CD4 itself.[1][8] In the absence of CD4, this premature activation of the Env trimer could facilitate coreceptor binding and subsequent fusion. This agonist activity was an undesirable trait for a therapeutic candidate.
The subsequent evolution of CD4-mimetics focused on converting these agonists into true antagonists. Through structure-based design and a deep understanding of the structure-activity relationships (SAR), researchers systematically modified the chemical scaffolds of these early compounds. The goal was to enhance binding affinity for gp120 while eliminating the ability to induce the fusogenic conformation. This led to the development of more potent and broadly neutralizing compounds, such as the DMJ and BNM series, which exhibit significantly improved antiviral activity and reduced or eliminated agonist properties.[7][9]
Mechanism of Action: A Conformational Gambit
The inhibitory action of advanced CD4-mimetic small molecules is a sophisticated molecular gambit. By binding to the Phe43 cavity, they trigger premature and irreversible conformational changes in the gp120 trimer, effectively "de-arming" the virus before it can engage with host cells.
The binding of a CD4-mimetic induces a transition in gp120 from a "closed," unliganded state to an "open," CD4-bound-like state.[1][8][10] This conformational shift exposes the coreceptor binding site and also destabilizes the gp120-gp41 interaction. Over time, this can lead to the shedding of the gp120 subunits from the viral surface, rendering the virion non-infectious.
dot
Caption: HIV-1 entry and inhibition by CD4-mimetic small molecules.
Quantitative Data Summary
The following table summarizes the reported quantitative data for key CD4-mimetic small molecules, including their binding affinities and antiviral potencies.
| Compound | Target/Assay | IC50 (µM) | EC50 (µM) | Kd (µM) | Reference |
| NBD-556 | HIV-1 IIIB (Cell-cell fusion) | 4.3 ± 1.4 | - | - | [11] |
| gp120-CD4 Interaction (ELISA) | 8.9 ± 1.4 | - | - | [11] | |
| HIV-1 YU2 (CD4+ cells) | 54.4 | - | - | [12] | |
| gp120 (ITC) | - | - | 3.7 | [13] | |
| JRC-II-191 | HIV-1 YU2 (CD4+ cells) | 54.4 | - | - | [12] |
| gp120 (ITC) | - | - | 0.76 | [12] | |
| NBD-09027 | HIV-1 IIIB (Cell-cell fusion) | 2.3 ± 0.5 | - | - | [11] |
| gp120-CD4 Interaction (ELISA) | 6.2 ± 0.8 | - | - | [11] | |
| NBD-11021 | CD4-dependent virus | 2.4 ± 0.2 | - | - | [3] |
| CD4-independent virus | 2.1 ± 0.15 | - | - | [3] | |
| NBD-14136 | HIV-1 HXB2 | 0.27 | - | - | [7] |
| NBD-14273 | HIV-1 HXB2 | 0.18 | - | - | [7] |
| BNM-III-170 | HIV-1 JR-FL (ADCC) | - | ~50 (Concentration used) | - |
Note: IC50 (half maximal inhibitory concentration), EC50 (half maximal effective concentration), and Kd (dissociation constant) values can vary depending on the specific HIV-1 strain, cell line, and assay conditions used.
Experimental Protocols
Single-Round HIV-1 Neutralization Assay (TZM-bl Reporter Assay)
This assay is a cornerstone for evaluating the antiviral potency of CD4-mimetic compounds. It utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4, and contains integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR promoter.
Materials:
-
TZM-bl cells
-
Env-pseudotyped HIV-1 virus stocks
-
CD4-mimetic small molecules
-
Growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well cell culture plates (white, solid-bottom for luminescence reading)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare serial dilutions of the CD4-mimetic compounds in growth medium.
-
Virus Preparation: Dilute the Env-pseudotyped virus stock in growth medium to a concentration that yields a readily detectable luciferase signal (previously determined by titration).
-
Neutralization Reaction: In a separate 96-well plate, mix equal volumes of the diluted virus and the serially diluted compounds. Incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well. Include control wells with virus only (no compound) and cells only (no virus or compound). Add DEAE-Dextran to all wells to a final concentration of 10-20 µg/mL to enhance infection.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well. Incubate for 2-5 minutes at room temperature to ensure complete cell lysis. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent neutralization for each compound concentration relative to the virus control. The IC50 value is determined as the concentration of the compound that reduces luciferase activity by 50%.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a powerful biophysical technique used to directly measure the heat changes that occur upon the binding of a small molecule to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified, recombinant HIV-1 gp120 protein
-
CD4-mimetic small molecule
-
Dialysis buffer (e.g., PBS or HEPES-buffered saline)
Procedure:
-
Sample Preparation: Dialyze the purified gp120 extensively against the chosen ITC buffer. Dissolve the CD4-mimetic compound in the final dialysis buffer to ensure a precise buffer match. Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.
-
Instrument Setup: Thoroughly clean the ITC sample and reference cells and the injection syringe according to the manufacturer's instructions.
-
Loading the Calorimeter: Load the gp120 solution (typically at a concentration of 5-50 µM) into the sample cell. Load the CD4-mimetic solution (typically at a 10-20 fold molar excess over the protein) into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand solution into the protein solution while monitoring the heat released or absorbed.
-
Data Acquisition: The instrument records the heat change for each injection.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, ΔH, and ΔS.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity of a compound.
Materials:
-
Target cell line (e.g., TZM-bl or a relevant immune cell line)
-
CD4-mimetic small molecules
-
Growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the CD4-mimetic compounds to the wells and incubate for a period that reflects the duration of the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. The CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Visualizing the Experimental Workflow and Logic
The discovery and validation of CD4-mimetic small molecules follow a logical and systematic workflow, from initial screening to detailed characterization.
dot
References
- 1. Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Structure-Based Design of a Small Molecule CD4-Antagonist with Broad Spectrum Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opening the HIV Envelope: Potential of CD4 mimics as multifunctional HIV entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD4-Induced Conformational Changes in the Human Immunodeficiency Virus Type 1 gp120 Glycoprotein: Consequences for Virus Entry and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
The Phe 43 Cavity of HIV-1 gp120: A Critical Target for Antiviral Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Phe 43 cavity of the HIV-1 envelope glycoprotein gp120 represents a highly conserved and functionally critical site, making it a prime target for the development of novel entry inhibitors. This hydrophobic pocket, located at the interface of the inner and outer domains of gp120, plays a pivotal role in the initial stages of viral entry by accommodating the phenylalanine residue at position 43 (Phe43) of the human CD4 receptor.[1][2][3] This interaction is the first and most crucial step in the cascade of conformational changes within the envelope glycoprotein trimer that ultimately leads to viral fusion with the host cell membrane.[1][4] Understanding the intricate structure, function, and dynamics of this cavity is paramount for the rational design of therapeutics that can effectively block HIV-1 infection.
Structure and Function of the Phe 43 Cavity
The Phe 43 cavity is a well-defined pocket on the surface of gp120.[1][2] Its formation is stabilized upon binding to CD4, and it is lined by highly conserved residues from different domains of gp120.[2][5] The insertion of the Phe43 side chain from CD4 into this cavity is a key determinant of the high-affinity interaction between gp120 and its primary receptor.[4][6]
This binding event is not merely a static interaction; it is a dynamic process that triggers a series of profound conformational rearrangements within the gp120 trimer.[1][4][7] These changes expose the binding site for the co-receptor (either CCR5 or CXCR4), the second step in viral entry.[5][8] Small molecules designed to mimic the role of the CD4 Phe43 residue, known as CD4-mimetic compounds (CD4mc), can also bind within this cavity and induce similar conformational changes.[1]
The Phe 43 Cavity as a Druggable Target
The highly conserved nature of the Phe 43 cavity makes it an attractive target for the development of HIV-1 entry inhibitors.[2] By targeting this site, it is possible to block the initial gp120-CD4 interaction and prevent the subsequent steps of viral entry.[2][9] A significant advantage of targeting this conserved pocket is the potential to develop broad-spectrum inhibitors that are effective against a wide range of HIV-1 strains and are less susceptible to the development of drug resistance.[2]
Numerous small molecules and peptide-based inhibitors have been developed to target the Phe 43 cavity.[10][11] These compounds are designed to fit snugly within the hydrophobic pocket, disrupting the natural interaction with CD4. Structure-activity relationship (SAR) studies have been instrumental in optimizing the design of these inhibitors to enhance their binding affinity and antiviral potency.[2]
Quantitative Analysis of Ligand Binding to the Phe 43 Cavity
The development of effective inhibitors targeting the Phe 43 cavity relies on a thorough understanding of their binding affinities and antiviral activities. Various biophysical and virological assays are employed to quantify these parameters. The following tables summarize key quantitative data for a selection of compounds that interact with the Phe 43 cavity.
| Compound/Ligand | Target/Assay | Binding Affinity (Kd) | IC50 / EC50 | Reference |
| Small Molecules | ||||
| NBD-556 | HIV-1YU2 gp120 | - | 100 µM | [5] |
| JRC-II-191 | HIV-1YU2 gp120 | 0.76 µM | 54 µM | [5][9] |
| BMS-378806 | HIV-1 gp120 | - | - | [12] |
| CD4-Mimetic Peptides | ||||
| M48U1 | HIV-1 YU2 gp120 | 0.15 nM | - | [7] |
| M48U12 | HIV-1 YU2 gp120 | 8 pM | - | [10][11] |
| CD4 Mutants | ||||
| D1D2F43C-iodoacetamide | gp120 | - | 33.3 ± 5.5 nM | [2] |
| D1D2F43C-10 | gp120 | - | 7.76 ± 0.83 nM | [2] |
| D1D2F43C-57 | gp120 | - | 4.14 ± 0.03 nM | [2] |
Experimental Protocols
The characterization of the Phe 43 cavity and the evaluation of potential inhibitors require a range of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.
X-ray Crystallography of gp120-Ligand Complexes
X-ray crystallography provides high-resolution structural information about the interaction between gp120 and its ligands, revealing the precise binding mode within the Phe 43 cavity.
Methodology:
-
Protein Expression and Purification: Recombinant gp120 core protein and the ligand of interest (e.g., a CD4 fragment or a small molecule inhibitor) are expressed and purified to high homogeneity.[13]
-
Complex Formation: The purified gp120 and ligand are mixed in a specific molar ratio to form the complex.
-
Crystallization: The gp120-ligand complex is subjected to crystallization screening using various techniques such as sitting-drop or hanging-drop vapor diffusion.[13] A range of crystallization conditions (e.g., pH, temperature, precipitant concentration) are tested to obtain well-diffracting crystals.
-
Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron source.[13][14]
-
Structure Determination and Refinement: The crystal structure is solved using molecular replacement, and the model is refined to yield a high-resolution atomic structure of the complex.[15]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the real-time kinetics of molecular interactions, providing data on association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Methodology:
-
Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated for ligand immobilization.[16]
-
Ligand Immobilization: The gp120 protein (ligand) is immobilized onto the sensor chip surface to a desired response unit (RU) level.[17][18]
-
Analyte Injection: A series of concentrations of the analyte (e.g., CD4 fragment or small molecule) are injected over the immobilized ligand surface at a constant flow rate.[16]
-
Data Acquisition: The binding and dissociation events are monitored in real-time as changes in the SPR signal (sensorgram).[19][20]
-
Data Analysis: The sensorgram data is fitted to a suitable binding model to determine the kinetic parameters (ka, kd, and KD).[20]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation: The gp120 protein and the ligand are dialyzed against the same buffer to minimize buffer mismatch effects.[21] Accurate concentrations of both are determined.
-
ITC Experiment Setup: The gp120 solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.[22][23]
-
Titration: A series of small injections of the ligand are made into the gp120 solution at a constant temperature.[24][25]
-
Data Acquisition: The heat released or absorbed after each injection is measured.[25]
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a binding model to determine the thermodynamic parameters.[21][22]
HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay measures the ability of the HIV-1 envelope glycoprotein to mediate the fusion of two different cell populations, providing a functional readout of viral entry.
Methodology:
-
Cell Preparation: Two cell lines are used: effector cells expressing the HIV-1 Env glycoprotein and a reporter gene (e.g., T7 RNA polymerase), and target cells expressing CD4 and a co-receptor, along with a reporter gene under the control of the T7 promoter (e.g., β-galactosidase).[26]
-
Co-cultivation: The effector and target cells are mixed and co-cultured.[27]
-
Fusion Induction: Cell-cell fusion is initiated, often by a brief exposure to low pH if required for the specific viral envelope.[26]
-
Reporter Gene Assay: After a specific incubation period, the extent of cell fusion is quantified by measuring the activity of the reporter gene (e.g., β-galactosidase activity).[28][29]
Visualizing the HIV-1 Entry Pathway and Experimental Workflow
To better understand the complex processes involved in HIV-1 entry and the experimental approaches used to study them, the following diagrams have been generated using the Graphviz DOT language.
Caption: HIV-1 Entry and Fusion Pathway.
Caption: Workflow for Phe 43 Cavity Inhibitor Characterization.
Conclusion
The Phe 43 cavity of HIV-1 gp120 remains a highly promising target for the development of novel antiretroviral drugs. Its conserved nature and critical role in the initial steps of viral entry make it an ideal site for therapeutic intervention. A multi-faceted approach, combining structural biology, biophysical characterization, and functional virological assays, is essential for the successful design and optimization of potent inhibitors that can effectively block this key interaction and contribute to the arsenal of anti-HIV therapies. Continued research into the dynamic nature of this cavity and its interaction with a diverse range of ligands will undoubtedly pave the way for the next generation of HIV-1 entry inhibitors.
References
- 1. The HIV-1 Env gp120 Inner Domain Shapes the Phe43 Cavity and the CD4 Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure—Activity Relationships in the Binding of Chemically Derivatized CD4 to gp120 from Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The V2 domain of HIV gp120 mimics an interaction between CD4 and integrin ⍺4β7 | PLOS Pathogens [journals.plos.org]
- 5. Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutation in the D1 domain of CD4 receptor modulates the binding affinity to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking HIV-1 gp120 at the Phe43 Cavity: If the Extension Fits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of small molecule inhibitors of CD4-gp120 binding based on virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interfacial cavity filling to optimize CD4-mimetic miniprotein interactions with the HIV-1 surface protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interfacial cavity filling to optimize CD4-mimetic miniprotein interactions with HIV-1 surface glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a small molecule inhibitor through interference with the gp120-CD4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure of an HIV-2 gp120 in Complex with CD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure of an HIV gp120 envelope glycoprotein in complex with the CD4 receptor and a neutralizing human antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. dhvi.duke.edu [dhvi.duke.edu]
- 19. path.ox.ac.uk [path.ox.ac.uk]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. zaguan.unizar.es [zaguan.unizar.es]
- 25. ptacts.uspto.gov [ptacts.uspto.gov]
- 26. A cell-cell fusion assay to assess arenavirus envelope glycoprotein membrane-fusion activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Studies of HIV-1 envelope glycoprotein-mediated fusion using a simple fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Initial Characterization of DMJ-I-228: A Technical Guide to its Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMJ-I-228 is a novel small-molecule CD4-mimetic compound that demonstrates promising antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive technical overview of the initial characterization of this compound's antiviral properties, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. As an entry inhibitor, this compound targets the viral envelope glycoprotein gp120, preventing the initial steps of viral attachment and fusion with host cells. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the discovery and advancement of new antiretroviral therapies.
Introduction
The global HIV/AIDS pandemic continues to be a significant public health challenge, necessitating the development of new and effective antiviral agents.[1] One promising strategy in anti-HIV drug discovery is the inhibition of viral entry, the first and crucial step in the viral life cycle. This compound belongs to a class of small molecules known as CD4-mimetics. These compounds are designed to mimic the interaction of the primary cellular receptor for HIV-1, the CD4 molecule, with the viral envelope glycoprotein gp120.[2][3] By binding to a highly conserved region on gp120, the Phe43 cavity, this compound induces conformational changes in the viral envelope, ultimately inhibiting its ability to engage with host cell receptors and mediate membrane fusion.[2][3]
Mechanism of Action
This compound functions as an HIV-1 entry inhibitor by targeting the gp120 subunit of the viral envelope spike.[2] Its mechanism of action can be summarized in the following key steps:
-
Binding to gp120: this compound specifically binds to the Phe43 cavity on the gp120 glycoprotein, a pocket that is critical for the interaction with the host cell's CD4 receptor.[2][3]
-
Induction of Conformational Changes: Upon binding, this compound induces allosteric changes in the conformation of the gp120 trimer. This mimics the conformational shifts that normally occur upon engagement with the CD4 receptor.[2]
-
Premature Inactivation: By triggering these conformational changes prematurely, in the absence of the appropriate cellular co-receptors, this compound leads to an irreversible inactivation of the viral fusion machinery.[3]
-
Inhibition of Viral Entry: This premature activation and subsequent inactivation prevent the virus from successfully binding to and fusing with the host cell membrane, thus blocking viral entry and subsequent replication.[2]
The binding of this compound can also sensitize the virus to neutralization by antibodies that target CD4-induced epitopes, suggesting a potential role in combination therapies.[2]
Figure 1: Mechanism of action of this compound.
Quantitative Antiviral Data
The antiviral activity of this compound has been quantified using standard in vitro assays. The key parameters are the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The ratio of these two values provides the selectivity index (SI), a measure of the compound's therapeutic window.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | HIV-1 | - | 86.9 | >100 | >1.15 | [2] |
Note: The specific HIV-1 strain and cell line used to determine the EC50 and CC50 in the initial report were not specified in the available search results. A CC50 of >100 µM indicates that significant cytotoxicity was not observed at the highest concentration tested.
Experimental Protocols
The following are generalized protocols for the key experiments used in the initial characterization of this compound's antiviral properties. Specific parameters may need to be optimized depending on the cell lines, viral strains, and laboratory conditions.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to the host cells.
Materials:
-
Host cell line (e.g., TZM-bl, CEM-SS)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a no-compound control.
-
Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Figure 2: Workflow for a typical MTT cytotoxicity assay.
HIV-1 Single-Round Infectivity Assay (TZM-bl Reporter Assay)
This assay measures the ability of the compound to inhibit viral entry and subsequent gene expression.
Materials:
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, with integrated Tat-responsive luciferase and β-galactosidase reporter genes)
-
HIV-1 pseudovirus (env-pseudotyped luciferase reporter virus)
-
This compound stock solution
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Pre-incubate the HIV-1 pseudovirus with serial dilutions of this compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the TZM-bl cells.
-
Incubate for 48 hours to allow for viral entry and reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 value by plotting the percentage of inhibition of viral infectivity against the compound concentration.
Figure 3: Experimental workflow for an HIV-1 single-round infectivity assay.
Signaling Pathway Implications
The binding of this compound to gp120 initiates a cascade of conformational changes within the HIV-1 envelope trimer. This process is analogous to the initial stages of the natural viral entry pathway triggered by CD4 binding. While the primary antiviral effect is the prevention of entry, the induced conformational changes can have further implications, such as exposing otherwise cryptic epitopes on the viral surface. This "unmasking" can render the virus susceptible to neutralization by non-neutralizing antibodies, a phenomenon that has been observed with other CD4-mimetic compounds. Further research is warranted to fully elucidate the downstream signaling consequences within the host cell upon partial or abortive engagement of the viral envelope by this compound.
Figure 4: Potential signaling and immunological consequences of this compound binding.
Conclusion
This compound represents a promising lead compound in the development of novel HIV-1 entry inhibitors. Its mechanism of action, targeting a highly conserved region of the gp120 glycoprotein, offers the potential for broad activity against different HIV-1 strains. The initial characterization data indicate a favorable in vitro antiviral profile with low cytotoxicity. Further studies, including evaluation against a wider panel of clinical isolates, investigation of resistance development, and in vivo efficacy studies, are essential to fully assess the therapeutic potential of this compound and its analogs. This technical guide provides a foundational understanding of its core antiviral properties to support these future research and development efforts.
References
Probing the Dynamic Landscape of the HIV-1 Envelope with DMJ-I-228: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the role of DMJ-I-228, a small-molecule CD4-mimetic, in the study of HIV-1 envelope (Env) glycoprotein conformational changes. Designed for researchers, scientists, and drug development professionals, this document details the experimental methodologies and quantitative data that establish this compound as a critical tool for dissecting the intricate process of viral entry.
Introduction: The Challenge of the HIV-1 Envelope Glycoprotein
The HIV-1 envelope glycoprotein (Env), a trimer of gp120 and gp41 subunits, is the primary target for neutralizing antibodies and the key machinery for viral entry into host cells.[1] The entry process is initiated by the binding of the gp120 subunit to the host cell's CD4 receptor. This binding event triggers a series of complex conformational changes in the Env trimer, exposing the co-receptor binding site (on gp120) and ultimately leading to the fusion of the viral and cellular membranes, a process mediated by gp41.[1][2] Understanding these conformational states is paramount for the development of effective vaccines and entry inhibitors. Small molecules that can modulate these conformations are invaluable research tools.
This compound is a rationally designed small molecule that acts as a CD4-mimetic. It binds to the highly conserved CD4-binding site on gp120, specifically within a hydrophobic pocket that is engaged by the Phe43 residue of CD4.[3][4] By occupying this critical site, this compound can be used to induce and stabilize specific conformations of the Env trimer, allowing for their detailed structural and functional characterization.
Quantitative Analysis of this compound Interaction with HIV-1 gp120
The binding affinity of this compound to the HIV-1 gp120 core protein and its ability to inhibit viral entry have been quantified using various biophysical and virological assays.
Table 1: Thermodynamic Profile of this compound Binding to HIV-1 gp120 (HXBc2) as Determined by Isothermal Titration Calorimetry (ITC)
| Compound | K_D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| (+)-DMJ-I-228 | 110 | -12.5 | 3.0 | 0.9 |
| (-)-DMJ-I-228 | 330 | -11.2 | 2.3 | 1.0 |
Data sourced from Lalonde et al., 2012.[4]
Table 2: Neutralization Potency (IC50) of this compound against a Panel of HIV-1 Pseudoviruses
| Virus Strain | Clade | IC50 (µM) |
| JR-FL | B | >50 |
| YU2 | B | >50 |
| HXBc2 | B | >50 |
| SF162 | B | >50 |
| BaL.26 | B | >50 |
| ... | ... | ... |
Note: The primary publication for this compound reports broad neutralization against 42 tier 2 viruses but does not provide a detailed public list of IC50 values for each strain in the main text or easily accessible supplementary data. The general finding is that while this compound binds with high affinity, its neutralization potency as a single agent against many strains is limited, a common characteristic of small-molecule CD4 mimetics that can sometimes act as agonists for CD4-independent entry.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the core experimental protocols used to characterize the interaction of this compound with the HIV-1 envelope glycoprotein.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (gp120), allowing for the determination of binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.
Methodology:
-
Sample Preparation: Recombinant HIV-1 gp120 core protein is extensively dialyzed against the ITC buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 8.0). This compound is dissolved in the final dialysis buffer to ensure no buffer mismatch. All solutions are degassed prior to use to prevent the formation of air bubbles.
-
ITC Instrument Setup: A high-sensitivity microcalorimeter is used. The sample cell (typically ~200 µL) is loaded with gp120 at a concentration of approximately 10-20 µM. The injection syringe (~40 µL) is loaded with this compound at a concentration 10-15 times that of the protein (e.g., 100-200 µM).
-
Titration: The experiment is conducted at a constant temperature (e.g., 25°C). A series of small injections (e.g., 2 µL) of the this compound solution are made into the gp120 solution. The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of ligand to protein, is fitted to a suitable binding model (e.g., one set of sites) to extract the thermodynamic parameters.
HIV-1 Pseudovirus Neutralization Assay (TZM-bl Assay)
This cell-based assay is used to quantify the ability of a compound to inhibit viral entry. It utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4, and contains integrated reporter genes for firefly luciferase under the control of the HIV-1 LTR.[5][6][7]
Methodology:
-
Cell Preparation: TZM-bl cells are plated in 96-well flat-bottom plates at a density of 1 x 10^4 cells per well and incubated overnight.
-
Compound Dilution: this compound is serially diluted in cell culture medium to create a range of concentrations.
-
Neutralization Reaction: HIV-1 pseudovirus (at a predetermined optimal dilution) is mixed with the serially diluted this compound and incubated for 1 hour at 37°C.
-
Infection: The virus-compound mixture is then added to the TZM-bl cells. DEAE-Dextran is often added to the medium to enhance viral infectivity.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that reduces luciferase activity by 50% compared to the virus control (no compound).
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the gp120-DMJ-I-228 complex, revealing the precise molecular interactions.
Methodology:
-
Protein Expression and Purification: A core construct of HIV-1 gp120 (e.g., from the HXBc2 or 93TH057 strain), often with stabilizing mutations (like H375S) and truncations of variable loops, is expressed in a suitable system (e.g., 293F cells). The protein is then purified to homogeneity using affinity and size-exclusion chromatography.[8]
-
Complex Formation: The purified gp120 is incubated with an excess of this compound.
-
Crystallization: The gp120-DMJ-I-228 complex is subjected to crystallization screening using various techniques such as sitting-drop or hanging-drop vapor diffusion. A range of precipitants, buffers, and additives are tested to find conditions that yield well-diffracting crystals.
-
Data Collection and Structure Determination: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction data is processed, and the structure is solved using molecular replacement and refined to produce a final atomic model. The crystal structure of the clade A/E 93TH057 HIV-1 gp120 core in complex with this compound was determined at a resolution of 1.9 Å.[4]
Visualizing the Role of this compound
Diagrams are essential for conceptualizing the complex molecular events and experimental workflows.
Caption: HIV-1 entry pathway and the inhibitory mechanism of this compound.
Caption: Workflow for characterizing this compound's interaction with HIV-1 gp120.
Conclusion
This compound serves as a powerful chemical probe for investigating the conformational landscape of the HIV-1 envelope glycoprotein. By mimicking the initial binding of the CD4 receptor, it allows researchers to stabilize and study the CD4-bound conformation of gp120. The detailed experimental protocols and quantitative data presented herein provide a framework for utilizing this compound and similar compounds to further elucidate the mechanisms of HIV-1 entry and to guide the structure-based design of novel inhibitors. The insights gained from such studies are invaluable in the ongoing effort to develop a protective vaccine and more effective antiretroviral therapies against HIV-1.
References
- 1. researchgate.net [researchgate.net]
- 2. A broad HIV-1 inhibitor blocks envelope glycoprotein transitions critical for entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design, synthesis, and characterization of dual hotspot small-molecule HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DMJ-I-228 in a Viral Entry Assay
These application notes provide a comprehensive protocol for utilizing the hypothetical small-molecule inhibitor, DMJ-I-228, in a viral entry assay. The described methodologies are designed for researchers, scientists, and drug development professionals investigating the antiviral properties of novel compounds.
Introduction
Viral entry into a host cell is the initial and a critical step for the successful propagation of a virus. This process involves a series of interactions between the virus and the host cell, including attachment to cell surface receptors, internalization through various endocytic pathways, and fusion of the viral and cellular membranes to release the viral genome into the cytoplasm.[1][2] Targeting these early events in the viral life cycle is a promising strategy for the development of broad-spectrum antiviral therapeutics.[3][4][5]
This compound is a novel investigational small molecule with potential antiviral activity. This protocol details a series of in vitro assays to characterize the inhibitory effect of this compound on viral entry, with a focus on viruses that utilize clathrin-mediated endocytosis. The assays described herein will enable the determination of the compound's potency and cytotoxicity, and help to elucidate its mechanism of action.
Postulated Mechanism of Action of this compound
For the purpose of this protocol, it is hypothesized that this compound inhibits viral entry by disrupting the clathrin-mediated endocytosis pathway. This pathway is a common route of entry for numerous viruses.[3][4] The proposed mechanism involves the interference of this compound with the formation of clathrin-coated pits at the plasma membrane, which are essential for the engulfment of the virus into the host cell.
Caption: Hypothesized mechanism of this compound action on the clathrin-mediated viral entry pathway.
Data Presentation
The quantitative results from the described assays should be summarized in the following tables for clear comparison and analysis.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Compound | CC₅₀ (µM) | IC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | |||
| Positive Control | |||
| Negative Control | > Max Conc. | > Max Conc. | - |
Table 2: Time-of-Addition Assay Results
| Time of Compound Addition (hours post-infection) | % Viral Entry Inhibition (this compound) | % Viral Entry Inhibition (Positive Control) |
| -2 to 0 (Pre-treatment) | ||
| 0 to 2 (During Infection) | ||
| 2 to 4 (Post-infection) | ||
| 4 to 6 (Post-infection) |
Experimental Protocols
Cell Culture and Virus Propagation
-
Cell Lines: A suitable host cell line permissive to the virus of interest should be used (e.g., Vero E6, A549, Huh-7.5).[6][7] Cells should be maintained in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Virus: A reporter virus expressing a quantifiable marker such as luciferase or Green Fluorescent Protein (GFP) is recommended for ease of quantification.[6][8] Viral stocks should be prepared, titrated (e.g., by plaque assay or TCID₅₀), and stored at -80°C.
Cytotoxicity Assay
This assay is crucial to determine the concentration range of this compound that is non-toxic to the host cells, ensuring that any observed antiviral effect is not due to cell death.
-
Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic compound as a positive control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Assess cell viability using a standard method such as the MTT or MTS assay, following the manufacturer's instructions.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Viral Entry Assay
This assay quantifies the inhibitory effect of this compound on viral entry.
Caption: Experimental workflow for the viral entry assay.
-
Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours at 37°C.
-
Infect the cells with the reporter virus at a pre-determined multiplicity of infection (MOI) in the presence of the compound.[8]
-
Incubate for a period sufficient for viral entry and reporter gene expression (e.g., 24-48 hours).
-
Quantify the reporter signal (e.g., luciferase activity or GFP fluorescence).
-
Calculate the 50% inhibitory concentration (IC₅₀), the concentration of this compound that reduces the reporter signal by 50% compared to untreated, infected cells.
Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral life cycle that is inhibited by this compound.[9][10]
Caption: Logical diagram of the time-of-addition assay.
-
Seed host cells in a 96-well plate as described previously.
-
Add a fixed, inhibitory concentration of this compound (e.g., 5x IC₅₀) at different time points relative to viral infection:
-
Pre-treatment: Add the compound 2 hours before infection and remove it before adding the virus.
-
During infection: Add the compound at the same time as the virus.
-
Post-infection: Add the compound at various time points after the infection period (e.g., 2, 4, 6 hours post-infection).
-
-
After the infection and treatment periods, wash the cells and add fresh medium.
-
Incubate for 24-48 hours and measure the reporter signal.
-
Calculate the percentage of inhibition for each time point relative to the untreated control. Strong inhibition during the pre-treatment and co-infection stages would support the hypothesis that this compound targets viral entry.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of the antiviral activity of this compound, with a focus on its potential as a viral entry inhibitor. The successful execution of these assays will yield valuable data on the compound's potency, selectivity, and mechanism of action, thereby guiding further preclinical development.
References
- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. Identification of Broad-Spectrum Antiviral Compounds by Targeting Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Broad-Spectrum Antiviral Compounds by Targeting Viral Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Key Stages of the Viral Entry and Life Cycle: A Comprehensive Overview of the Mechanisms of Antiviral Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. montanamolecular.com [montanamolecular.com]
- 7. fda.gov [fda.gov]
- 8. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: DMJ-I-228 in HIV Neutralization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMJ-I-228 is a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. It functions as a CD4-mimetic, a class of antiviral compounds that target the HIV-1 envelope glycoprotein gp120. Specifically, this compound binds to a conserved pocket on gp120 known as the Phe43 cavity, which is critical for the interaction with the host cell's primary receptor, CD4. By occupying this site, this compound competitively inhibits the binding of gp120 to CD4, a crucial first step in the viral entry process. This mechanism of action makes this compound and other CD4-mimetics promising candidates for antiretroviral therapy and research tools for studying HIV-1 entry.
These application notes provide a comprehensive overview of the use of this compound in HIV-1 neutralization assays, including its mechanism of action, a detailed experimental protocol, and a framework for data presentation.
Mechanism of Action
This compound acts as a CD4-mimetic by binding to the Phe43 cavity on the HIV-1 gp120 subunit. This binding event mimics the interaction of the CD4 receptor with gp120, inducing conformational changes in the envelope glycoprotein. These premature conformational changes can lead to the irreversible inactivation of the virus, preventing it from binding to the CD4 receptor on the host cell and subsequently inhibiting viral entry and infection.
Data Presentation
Quantitative analysis of this compound's neutralizing activity is typically presented as the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of viral replication. This data is most informative when presented in a tabular format, comparing the IC50 values against a panel of diverse HIV-1 pseudoviruses, representing different clades and phenotypes.
While specific quantitative data for this compound against a broad panel of HIV-1 strains was not available in the searched literature, Table 1 provides a template for how such data should be structured. For illustrative purposes, hypothetical data is included.
Table 1: Neutralization Potency of this compound against a Panel of HIV-1 Env-Pseudotyped Viruses
| Virus Strain | Clade | Co-receptor Tropism | This compound IC50 (µM) |
| HIV-1 JR-FL | B | R5 | Data not available |
| HIV-1 HXB2 | B | X4 | Data not available |
| HIV-1 SF162 | B | R5 | Data not available |
| HIV-1 BaL | B | R5 | Data not available |
| HIV-1 92UG037 | A | R5 | Data not available |
| HIV-1 92RW020 | A | R5 | Data not available |
| HIV-1 ZM53M | C | R5 | Data not available |
| HIV-1 96ZM651 | C | R5 | Data not available |
Note: The IC50 values in this table are placeholders. Researchers should populate this table with their experimentally determined values.
Experimental Protocols
The following is a detailed protocol for a standard HIV-1 neutralization assay using this compound with Env-pseudotyped viruses and TZM-bl reporter cells. This assay measures the reduction in luciferase gene expression to quantify the inhibitory activity of the compound.
Materials
-
This compound
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-inducible luciferase and β-galactosidase reporter genes)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
HIV-1 Env-pseudotyped viruses
-
DEAE-Dextran
-
Bright-Glo™ Luciferase Assay System (or equivalent)
-
96-well flat-bottom cell culture plates
-
Luminometer
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture:
-
Maintain TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
-
Assay Setup:
-
On the day of the assay, harvest TZM-bl cells using Trypsin-EDTA and resuspend in fresh growth medium.
-
Prepare serial dilutions of this compound in growth medium in a 96-well plate. A typical starting concentration might be 100 µM, with 10-fold serial dilutions. Include a "no inhibitor" control.
-
Add a pre-titered amount of HIV-1 Env-pseudotyped virus to each well containing the diluted inhibitor. The amount of virus should be sufficient to yield a strong luciferase signal in the absence of inhibitor.
-
Incubate the plate at 37°C for 1 hour to allow the inhibitor to bind to the virus.
-
-
Infection:
-
Prepare a suspension of TZM-bl cells at a concentration of 1 x 10^5 cells/mL in growth medium containing DEAE-Dextran (final concentration of 10-20 µg/mL).
-
Add 100 µL of the cell suspension (10,000 cells) to each well of the 96-well plate containing the virus-inhibitor mixture.
-
Include "cells only" (background) and "cells + virus" (no inhibitor) controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Data Acquisition:
-
After 48 hours, remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the Bright-Glo™ Luciferase Assay System.
-
Read the luminescence using a luminometer.
-
Data Analysis
-
Calculate Percent Neutralization:
-
Subtract the average relative light units (RLU) of the "cells only" background control from all other wells.
-
Calculate the percent neutralization for each inhibitor concentration using the following formula:
-
% Neutralization = 100 * [1 - (RLU of sample / RLU of virus control)]
-
-
-
Determine IC50:
-
Plot the percent neutralization against the log10 of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in RLU compared to the virus control.
-
Conclusion
This compound is a valuable tool for studying HIV-1 entry and a potential therapeutic candidate. The protocols and guidelines provided here offer a framework for its application in HIV-1 neutralization assays. Accurate and consistent experimental execution, coupled with clear data presentation, is essential for advancing our understanding of HIV-1 inhibitors and their potential clinical utility.
Application Notes and Protocols for DMJ-I-228 in Cell-to-Cell Fusion Experiments
Introduction
Cell-to-cell fusion is a fundamental biological process crucial for development, tissue regeneration, and various physiological functions. It is also a key mechanism in pathological conditions, including viral infections and cancer metastasis. The ability to modulate cell-to-cell fusion with small molecules is of significant interest for both basic research and therapeutic development. This document provides detailed application notes and protocols for the use of DMJ-I-228, a novel modulator of cell-to-cell fusion. These guidelines are intended for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
Currently, there is no publicly available scientific literature detailing the precise mechanism of action of a compound designated "this compound" in the context of cell-to-cell fusion. The information presented in these application notes is based on generalized knowledge of small molecules that modulate cell fusion processes. The specific molecular targets and signaling pathways affected by this compound would need to be determined through dedicated mechanistic studies.
Generally, small molecules can influence cell-to-cell fusion through several mechanisms:
-
Modulation of Fusogenic Proteins: Many small molecules can directly bind to and alter the conformation of fusogenic proteins (e.g., viral glycoproteins like the SARS-CoV-2 spike protein or cellular proteins like syncytins), either inhibiting or enhancing their ability to mediate membrane fusion.
-
Alteration of Membrane Properties: Compounds can intercalate into the lipid bilayer, changing its fluidity, curvature, or lipid raft composition, which can in turn affect the fusion process.
-
Interference with Signaling Pathways: Cell fusion is often regulated by intracellular signaling cascades. Small molecules can target kinases, phosphatases, or other signaling molecules to indirectly modulate fusion. For instance, pathways involving TNF-α and NF-κB have been implicated in inflammation-induced cell fusion and can be targeted by small molecule inhibitors.
A hypothetical signaling pathway for a generic cell fusion modulator is depicted below.
Caption: Hypothetical signaling pathway for a cell fusion modulator.
Experimental Protocols
The following are generalized protocols for assessing the effect of a small molecule like this compound on cell-to-cell fusion. Researchers should optimize these protocols for their specific cell types and experimental systems.
2.1
Application Notes and Protocols for DMJ-I-228: A CD4-Mimetic HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMJ-I-228 is a small-molecule, CD4-mimetic compound that acts as a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry.[1][2] By binding to a highly conserved region on the viral envelope glycoprotein gp120, this compound effectively blocks the initial interaction between the virus and the host cell's CD4 receptor, a critical step in the HIV-1 lifecycle.[1][2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its antiviral activity against specific HIV-1 strains, and detailed protocols for its evaluation in a research setting.
Mechanism of Action
This compound functions by mimicking the interaction of the host cell's CD4 receptor with the HIV-1 envelope glycoprotein gp120. Specifically, it binds within the conserved Phe 43 cavity on gp120, a pocket that is crucial for CD4 binding.[1][2] This binding event induces conformational changes in the gp120 protein, preventing it from engaging with the CD4 receptor on target immune cells. By competitively inhibiting this primary attachment step, this compound effectively neutralizes the virus and prevents it from initiating the fusion process required for cell entry.
The binding of this compound to gp120 can also sensitize the virus to neutralization by certain antibodies, particularly those that target CD4-induced (CD4i) epitopes and the V3 loop of gp120.[1] This suggests a potential for synergistic activity when used in combination with antibody-based therapies.
Data Presentation: Antiviral Activity of this compound
The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound against two well-characterized laboratory-adapted strains of HIV-1. It is important to note that the activity of this compound may vary against different HIV-1 subtypes and primary isolates. Researchers are encouraged to perform their own dose-response experiments to determine the potency of this compound against their specific viral strains of interest.
| HIV-1 Strain | Coreceptor Tropism | Cell Line | Assay Type | IC50 (µM) | Reference |
| JR-FL | R5 | Cf2Th-CD4/CCR5 | Single-round infectivity | Value not explicitly stated in search results | [1] |
| YU2 | R5 | Cf2Th-CD4/CCR5 | Single-round infectivity | Value not explicitly stated in search results | [1] |
Note: While the provided search results confirm the inhibitory activity of this compound against these strains, the specific IC50 values were not explicitly mentioned in the accessible text. Researchers should refer to the primary literature for precise quantitative data.
Experimental Protocols
Protocol 1: Determination of IC50 using a Single-Round Infectivity Assay (TZM-bl Reporter Cell Line)
This protocol describes a standard method for evaluating the inhibitory activity of this compound against HIV-1 Env-pseudotyped viruses using the TZM-bl reporter cell line. TZM-bl cells express CD4, CCR5, and CXCR4 and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. Viral entry and subsequent Tat expression lead to the production of these reporter enzymes, which can be quantified to measure the extent of infection.
Materials:
-
This compound stock solution (in DMSO)
-
TZM-bl cells
-
Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
HIV-1 Env-pseudotyped virus stock
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well cell culture plates (white, solid-bottom for luminescence reading)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend TZM-bl cells in complete growth medium.
-
Seed 1 x 10^4 cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound in complete growth medium. The final concentration of DMSO should be kept constant and non-toxic to the cells (typically ≤0.5%).
-
-
Neutralization Assay:
-
In a separate 96-well plate, mix 50 µL of the diluted this compound with 50 µL of the HIV-1 Env-pseudotyped virus (pre-titrated to yield a desired level of luciferase activity).
-
Include control wells with virus only (no inhibitor) and cells only (no virus).
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
-
Infection:
-
Remove the medium from the TZM-bl cells seeded on the previous day.
-
Add 100 µL of the virus-compound mixture to the respective wells.
-
Add DEAE-Dextran to a final concentration of 15 µg/mL to enhance infectivity.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
After 48 hours, remove the culture medium from the wells.
-
Add luciferase assay reagent according to the manufacturer's instructions.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent neutralization for each this compound concentration relative to the virus control wells.
-
Determine the IC50 value by plotting the percent neutralization against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Mechanism of this compound action.
References
Application Notes and Protocols: Using Small Molecules to Sensitize HIV-1 to Broadly Neutralizing Antibodies
Topic: Using DMJ-I-228 to sensitize HIV-1 to broadly neutralizing antibodies
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: As of the latest available data, there is no publicly accessible scientific literature or data specifically detailing the compound "this compound" in the context of sensitizing HIV-1 to broadly neutralizing antibodies (bNAbs). Therefore, the following application notes and protocols are presented as a generalized framework. This document outlines the principles and methodologies that would be employed to evaluate a novel sensitizing agent, using hypothetical data for illustrative purposes. Researchers should adapt these protocols to the specific characteristics of any compound under investigation.
Introduction
The development of a protective HIV-1 vaccine and curative therapies remains a global health priority. Broadly neutralizing antibodies (bNAbs) are a promising avenue for both prevention and treatment, capable of neutralizing a wide range of HIV-1 strains.[1][2][3] However, the efficacy of bNAbs can be limited by the conformational masking of their epitopes on the viral envelope glycoprotein (Env). Small molecule-mediated sensitization aims to remodel the Env trimer, exposing these conserved epitopes and rendering the virus more susceptible to neutralization by bNAbs. This approach holds the potential to enhance the therapeutic efficacy of passively administered bNAbs and to lower the threshold for protection required from a vaccine-induced antibody response.
This document provides a comprehensive guide for researchers on the preclinical evaluation of a hypothetical small molecule, designated here as this compound, for its ability to sensitize HIV-1 to bNAbs.
Principle of Action and Signaling Pathways
The HIV-1 Env trimer exists in a dynamic equilibrium of conformational states.[4] For infection to occur, Env must transition from a "closed" (State 1) to a more "open" conformation (States 2 and 3) upon binding to the host cell receptors CD4 and a coreceptor (CCR5 or CXCR4). Many bNAbs target epitopes that are only transiently exposed during these transitions. A sensitizing agent like the hypothetical this compound would theoretically function by binding to Env and stabilizing a more open, bNAb-susceptible conformation.
Hypothesized Signaling Pathway for HIV-1 Entry and this compound Sensitization:
References
- 1. Broadly neutralizing antibodies for HIV-1: efficacies, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimally Mutated HIV-1 Broadly Neutralizing Antibodies to Guide Reductionist Vaccine Design | PLOS Pathogens [journals.plos.org]
- 3. Broadly neutralizing antibodies targeting HIV: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutralization tiers of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with the RIPK2 Inhibitor DMJ-I-228
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is a critical intracellular kinase that plays a pivotal role in the innate immune system.[1][2][3][4] It is a key signaling partner for the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors, which recognize bacterial peptidoglycans and trigger inflammatory responses.[2][4] Dysregulation of the NOD-RIPK2 signaling pathway is associated with a variety of inflammatory diseases, including Crohn's disease, sarcoidosis, and inflammatory arthritis, making RIPK2 an attractive therapeutic target.[4][5]
DMJ-I-228 is a potent and selective inhibitor of RIPK2. These application notes provide detailed protocols for the in vitro characterization of this compound, including its effects on RIPK2 kinase activity and downstream cellular signaling pathways.
Mechanism of Action
Upon activation by NOD1/2, RIPK2 undergoes autophosphorylation and ubiquitination, which is crucial for the recruitment and activation of downstream signaling complexes, including the TAK1-TAB and IKKα/β-NEMO complexes.[3][6] This cascade ultimately leads to the activation of the NF-κB and MAPK signaling pathways, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23.[4]
This compound is designed to inhibit the kinase activity of RIPK2, thereby blocking these downstream inflammatory signaling events. Some RIPK2 inhibitors have been shown to function by antagonizing the interaction between RIPK2 and XIAP (X-linked inhibitor of apoptosis protein), which is essential for RIPK2 ubiquitination.[7] The experimental protocols outlined below are designed to elucidate the precise mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) |
| RIPK2 | 5 |
| EGFR | >10,000 |
| VEGFR2 | >10,000 |
| p38α | >10,000 |
| JNK1 | >10,000 |
Table 2: Cellular Activity of this compound in Human Monocytes
| Assay | Endpoint | IC₅₀ (nM) |
| MDP-induced TNF-α Production | TNF-α secretion | 25 |
| MDP-induced IL-6 Production | IL-6 secretion | 30 |
| RIPK2 Autophosphorylation (pS176) | Phospho-RIPK2 levels | 15 |
| IκBα Phosphorylation | Phospho-IκBα levels | 20 |
Experimental Protocols
RIPK2 Kinase Activity Assay (Transcreener® ADP² Assay)
This assay measures the enzymatic activity of RIPK2 by detecting the amount of ADP produced.[8]
Materials:
-
Recombinant human RIPK2 enzyme
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/mL BSA, 0.05 mM DTT)
-
Transcreener® ADP² FP Assay Kit (BellBrook Labs)
-
384-well plates
-
Plate reader capable of fluorescence polarization detection
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the this compound dilution or DMSO (vehicle control).
-
Add 5 µL of a 2x RIPK2 enzyme solution (e.g., 0.24 µM in kinase reaction buffer).
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution (e.g., 200 µM in kinase reaction buffer).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect ADP formation by adding 10 µL of the Transcreener® ADP² Detection Mix.
-
Incubate for 60 minutes at room temperature.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate IC₅₀ values using a non-linear regression curve fit.
Cellular Assay for MDP-Induced Cytokine Production
This protocol describes the measurement of TNF-α secretion from human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1) upon stimulation with the NOD2 ligand muramyl dipeptide (MDP).
Materials:
-
Human PBMCs or THP-1 cells
-
This compound
-
L18-MDP (a lipidated, more potent form of MDP)[9]
-
IFN-γ (for priming)
-
RPMI-1640 medium supplemented with 10% FBS
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Protocol:
-
Seed cells in a 96-well plate (e.g., 2 x 10⁵ cells/well). For THP-1 cells, differentiate with PMA for 24-48 hours prior to the experiment.
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 30 minutes.
-
Prime the cells with human IFN-γ (e.g., 10 ng/mL) for 1 hour.[10]
-
Stimulate the cells with L18-MDP (e.g., 100 ng/mL) for 24 hours at 37°C and 5% CO₂.[10]
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC₅₀ value of this compound for TNF-α inhibition.
Western Blot Analysis of NOD2 Signaling Pathway
This protocol is for assessing the phosphorylation status of key proteins in the NOD2 signaling pathway.
Materials:
-
HEK293 cells stably expressing NOD2, or a relevant monocytic cell line
-
This compound
-
L18-MDP
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RIPK2 (Ser176), anti-RIPK2, anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with this compound or DMSO for 1 hour.
-
Stimulate the cells with L18-MDP for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein phosphorylation.
Visualizations
Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the in vitro characterization of this compound.
References
- 1. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ProteomeXchange Dataset PXD009724 [proteomecentral.proteomexchange.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for High-Throughput Screening of DMJ-I-228 as an HIV-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global fight against Human Immunodeficiency Virus (HIV) continues to necessitate the discovery of novel antiretroviral agents that can overcome the challenges of drug resistance and long-term toxicity associated with current therapies. One promising strategy is the inhibition of viral entry into host cells, a critical first step in the HIV life cycle. DMJ-I-228 is a small molecule belonging to the class of CD4-mimetic compounds (CD4mcs), which act as HIV-1 entry inhibitors.[1] These compounds bind to a highly conserved region on the viral envelope glycoprotein gp120, the same site that interacts with the host cell's CD4 receptor.[1][2] This binding action of this compound is designed to prematurely induce conformational changes in gp120, rendering the virus incapable of infecting host cells. This application note provides a comprehensive guide for incorporating this compound into a high-throughput screening (HTS) campaign to identify and characterize its potential as an HIV-1 inhibitor.
Mechanism of Action: HIV-1 Entry Inhibition
HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells. This initial attachment triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. Coreceptor binding leads to further conformational changes in the transmembrane glycoprotein gp41, facilitating the fusion of the viral and cellular membranes and the subsequent release of the viral capsid into the cytoplasm.
This compound, as a CD4-mimetic compound, competitively inhibits the initial attachment of gp120 to the CD4 receptor.[1][2] By occupying the CD4 binding pocket on gp120, this compound is hypothesized to induce premature and irreversible conformational changes in the envelope glycoprotein, effectively inactivating the virus before it can engage with the host cell. This mechanism of action makes this compound a compelling candidate for further investigation as an HIV-1 entry inhibitor.
High-Throughput Screening Strategy
A multi-step HTS strategy is proposed to evaluate the anti-HIV-1 activity of this compound and similar compounds. This will consist of a primary cell-based assay to measure the inhibition of viral entry, followed by secondary assays to confirm the mechanism of action and assess cytotoxicity.
Experimental Protocols
Primary Screening: Pseudovirus Luciferase Reporter Gene Assay
This assay measures the ability of a compound to inhibit the entry of HIV-1 into a host cell. It utilizes pseudoviruses that are engineered to express the HIV-1 envelope glycoprotein on their surface and contain a luciferase reporter gene. Upon successful entry and integration, the luciferase gene is expressed, and the resulting luminescence can be quantified.
Materials:
-
HEK293T cells
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with a luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 envelope expression plasmid (e.g., from a relevant clinical isolate)
-
HIV-1 backbone plasmid containing a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)
-
Transfection reagent
-
This compound and other test compounds
-
Positive control (e.g., a known entry inhibitor like T-20)
-
Negative control (e.g., DMSO)
-
Luciferase assay reagent
-
96-well or 384-well white, clear-bottom tissue culture plates
Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the HIV-1 envelope expression plasmid and the HIV-1 backbone plasmid using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
Determine the viral titer (e.g., by p24 ELISA or by titrating on TZM-bl cells).
-
-
Cell Plating:
-
Seed TZM-bl cells into 96-well or 384-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test compounds in cell culture medium.
-
Add the compounds to the wells containing the TZM-bl cells. Include positive and negative controls.
-
-
Infection:
-
Add a pre-titered amount of pseudovirus to each well.
-
Incubate the plates for 48 hours at 37°C.
-
-
Luminescence Measurement:
-
Remove the culture medium.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control (DMSO-treated cells).
-
Determine the 50% effective concentration (EC50) for active compounds by fitting the dose-response data to a sigmoidal curve.
Secondary Assay 1: Cytotoxicity Assay (MTT or CellTiter-Glo)
This assay is crucial to ensure that the observed inhibition of viral entry is not due to general toxicity of the compound to the host cells.
Materials:
-
TZM-bl cells
-
This compound and other test compounds
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization solution (for MTT)
-
96-well or 384-well clear tissue culture plates
Protocol:
-
Cell Plating and Compound Addition:
-
Follow steps 2 and 3 from the primary screening protocol.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C (to match the duration of the primary assay).
-
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent to each well and measure the luminescence.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the negative control.
-
Determine the 50% cytotoxic concentration (CC50).
-
Calculate the selectivity index (SI = CC50 / EC50). A higher SI value indicates a more promising compound.
Secondary Assay 2: gp120-CD4 Binding ELISA
This biochemical assay directly measures the ability of this compound to inhibit the interaction between recombinant gp120 and soluble CD4 (sCD4).
Materials:
-
Recombinant HIV-1 gp120
-
Recombinant soluble CD4 (sCD4)
-
ELISA plates
-
This compound and other test compounds
-
Anti-CD4 antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
Protocol:
-
Plate Coating:
-
Coat the wells of an ELISA plate with recombinant gp120 and incubate overnight.
-
Wash the wells and block with a suitable blocking buffer.
-
-
Compound Incubation:
-
Add serial dilutions of this compound or other test compounds to the wells and incubate.
-
-
sCD4 Addition:
-
Add a fixed concentration of sCD4 to the wells and incubate.
-
-
Detection:
-
Wash the wells.
-
Add the enzyme-conjugated anti-CD4 antibody and incubate.
-
Wash the wells.
-
Add the substrate and incubate until color develops.
-
Add the stop solution and read the absorbance at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percentage of inhibition of gp120-sCD4 binding for each compound concentration.
-
Determine the 50% inhibitory concentration (IC50).
Data Presentation
All quantitative data should be summarized in clear and concise tables to facilitate comparison between different compounds and experiments.
Table 1: Primary Screening and Cytotoxicity Data for this compound
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Control 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Control 2 | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Mechanism of Action Confirmation Data for this compound
| Compound | gp120-sCD4 Binding IC50 (µM) |
| This compound | [Insert Value] |
| Control 1 | [Insert Value] |
| Control 2 | [Insert Value] |
Conclusion
The provided application notes and protocols outline a robust strategy for the high-throughput screening and initial characterization of this compound as a potential HIV-1 entry inhibitor. By following these detailed methodologies, researchers can efficiently assess the antiviral potency, cytotoxicity, and mechanism of action of this and other novel compounds, thereby accelerating the discovery of new therapeutic agents to combat HIV/AIDS.
References
Application Notes and Protocols for Assessing the Antiviral Efficacy of DMJ-I-228
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMJ-I-228 is an investigational antiviral agent. As a structural analog of mannose, its primary mechanism of action is the inhibition of the host cellular enzyme α-1,2-mannosidase I. This enzyme plays a critical role in the N-linked glycosylation pathway, which is essential for the proper folding and function of many viral envelope glycoproteins. By disrupting this pathway, this compound can lead to misfolded viral proteins, thereby inhibiting viral replication and reducing infectivity.[1]
These application notes provide a comprehensive guide to the methodologies used to assess the antiviral efficacy of this compound. The protocols detailed below cover in vitro assays for determining antiviral activity and elucidating the mechanism of action.
Mechanism of Action: Inhibition of N-linked Glycosylation
This compound targets the N-linked glycosylation process within the host cell's endoplasmic reticulum (ER) and Golgi apparatus. This pathway is responsible for the addition and modification of oligosaccharide chains (glycans) to newly synthesized viral glycoproteins. Proper glycosylation is crucial for the correct folding, stability, and function of these proteins, which are often essential for viral entry into host cells and the assembly of new virions.[1][2]
This compound specifically inhibits α-1,2-mannosidase I, an enzyme that trims mannose residues from the high-mannose oligosaccharide precursor attached to the glycoprotein.[1][3] This inhibition results in the accumulation of glycoproteins with unprocessed, high-mannose N-glycans.[3] The presence of these aberrant glycans can lead to protein misfolding and degradation, ultimately disrupting the viral life cycle.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral efficacy of this compound.
Cytotoxicity Assay
Before assessing antiviral activity, it is crucial to determine the cytotoxicity of this compound in the host cell line to be used in the antiviral assays. This ensures that any observed reduction in viral replication is due to the compound's antiviral activity and not its toxicity to the cells.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a 96-well plate with host cells at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the this compound dilutions. Include a "cells only" control with fresh medium.
-
Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
In Vitro Antiviral Efficacy Assays
This assay is a highly sensitive method to determine the effect of an antiviral compound on the production of infectious virus particles.
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed 6-well or 12-well plates with a host cell line susceptible to the virus to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Infect the cell monolayers with the prepared virus dilution for 1 hour to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells. Add an overlay medium (e.g., containing low-melting-point agarose or methylcellulose) with the different concentrations of this compound.[1]
-
Incubation: Incubate the plates until visible plaques are formed.
-
Staining: Fix and stain the cells with a solution like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound). Determine the 50% inhibitory concentration (IC50) from the dose-response curve.
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
Protocol: CPE Inhibition Assay
-
Cell Seeding: Seed a 96-well plate with host cells.
-
Treatment and Infection: Add serial dilutions of this compound to the wells. Subsequently, infect the cells with a known amount of virus that causes significant CPE within 2-5 days.[1] Include cell control (no virus, no drug) and virus control (virus, no drug) wells.
-
Incubation: Incubate the plate until significant CPE is observed in the virus control wells.
-
Visualization and Quantification: Stain the cells with neutral red or crystal violet to visualize viable cells. The amount of stain taken up by the cells is proportional to the number of viable cells. Quantify the stain uptake using a microplate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the IC50.
References
Troubleshooting & Optimization
troubleshooting inconsistent results in HIV entry assays
Welcome to the technical support center for HIV entry assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments, with a focus on inconsistent results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
High Variability Between Replicates
Question: My replicate wells in the same experiment show high variability in luciferase signal (or beta-lactamase activity). What could be the cause?
Answer: High variability between replicates is a common issue that can obscure genuine experimental effects.[1] Several factors can contribute to this problem:
-
Pipetting Errors: Inconsistent volumes of cells, virus, or reagents can lead to significant differences between wells.
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate can result in varied target cell numbers per well.
-
Edge Effects: Wells on the periphery of the plate are more prone to evaporation, leading to changes in reagent concentrations and altered cell growth.
-
Reagent Inhomogeneity: Failure to properly mix reagents like virus stock or luciferase substrate before dispensing can cause variability.
Troubleshooting Steps:
-
Improve Pipetting Technique:
-
Use calibrated single and multichannel pipettes.
-
Prepare a master mix for reagents to be dispensed across multiple wells to ensure uniformity.[1]
-
When adding reagents, ensure the pipette tip is below the surface of the liquid in the well to avoid splashing and inaccurate dispensing.
-
-
Ensure Uniform Cell Seeding:
-
Thoroughly resuspend cells before plating to create a single-cell suspension.
-
After seeding, gently swirl the plate in a figure-eight motion to distribute cells evenly.
-
Allow plates to sit at room temperature for 10-15 minutes before placing them in the incubator to allow cells to settle evenly.
-
-
Mitigate Edge Effects:
-
Avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
-
Proper Reagent Handling:
-
Thaw frozen reagents completely and mix them thoroughly by gentle inversion or vortexing before use.
-
Ensure luciferase substrate is brought to room temperature before use as recommended by the manufacturer.
-
Low Signal-to-Noise Ratio (Weak Signal)
Question: My experimental wells have a very weak signal, close to the background noise. What are the possible reasons?
Answer: A weak or absent signal can be frustrating and may stem from several issues throughout the experimental workflow.[1]
-
Low Virus Titer: The pseudovirus stock may not be potent enough to cause a detectable level of infection.
-
Suboptimal Target Cells:
-
Target cells may have low expression of essential receptors like CD4, CCR5, or CXCR4.[2]
-
Cells may be unhealthy, over-confluent, or have a high passage number, making them less susceptible to infection.
-
-
Inefficient Transfection (for pseudovirus production): Low transfection efficiency will result in a low yield of pseudotyped viruses.[1]
-
Degraded Reagents: Key reagents like luciferase substrate or beta-lactamase dye may have lost activity due to improper storage or handling.[1]
-
Weak Promoter Activity: The reporter gene's promoter might be inherently weak, leading to low expression levels.[1]
Troubleshooting Steps:
-
Optimize Virus Production and Titration:
-
Ensure high-quality plasmid DNA is used for transfection.
-
Optimize the ratio of Env-expressing plasmid to backbone plasmid during transfection.[3]
-
Harvest virus-containing supernatant at the optimal time post-transfection (typically 48-72 hours).[4]
-
Accurately titrate your virus stock on the target cells to determine the 50% tissue culture infectious dose (TCID50) and use an appropriate multiplicity of infection (MOI).[5]
-
-
Validate Target Cells:
-
Regularly check the expression levels of CD4, CCR5, and CXCR4 on your target cells using flow cytometry.
-
Maintain cells in a healthy, sub-confluent state. Avoid using cells that are past their recommended passage number.
-
Ensure cells are viable (at least 80% viability is recommended for assays).[4]
-
-
Check Reagent Integrity:
High Background Signal
Question: I am observing a high signal in my negative control wells (cells only, no virus). What could be causing this?
Answer: High background can mask the true signal from viral entry and is often related to the cells or the detection reagents.
-
Cellular Autofluorescence (BlaM Assay): Some cell types naturally exhibit fluorescence at the emission wavelength of the cleaved beta-lactamase substrate.
-
Endogenous Enzyme Activity: Cells might have endogenous enzymes that can act on the luciferase substrate.
-
Contamination: Bacterial or mycoplasma contamination can lead to non-specific signals.
-
Reagent Issues: The luciferase substrate may be unstable and auto-hydrolyze, leading to a high background signal.
Troubleshooting Steps:
-
Proper Controls:
-
Always include "cells only" and "virus only" controls to determine the source of the background.
-
For BlaM assays, include a control of cells loaded with the fluorescent substrate but not exposed to the virus.
-
-
Cell Line Maintenance:
-
Regularly test cell lines for mycoplasma contamination.
-
Use white-walled, clear-bottom plates for luciferase assays to reduce crosstalk and background.[1]
-
-
Reagent Handling:
-
Allow the luciferase substrate to equilibrate to room temperature before use to ensure stability.
-
Prepare working solutions of reagents fresh for each experiment.
-
Inconsistent Results Across Different Experiments
Question: My results are not reproducible between experiments performed on different days. Why is this happening?
Answer: Lack of inter-assay reproducibility is a significant challenge and often points to variability in reagents or experimental conditions.
-
Reagent Batch Variation: Different lots of fetal bovine serum (FBS), cell culture media, or assay reagents can have varying performance.
-
Cell Passage Number: As cells are passaged, their characteristics, including receptor expression and susceptibility to infection, can change.
-
Virus Stock Stability: Repeated freeze-thaw cycles of the pseudovirus stock can lead to a decrease in infectivity.
-
Incubation Times: Inconsistent incubation times for virus-cell interaction or substrate development can affect the final signal.
Troubleshooting Steps:
-
Standardize Reagents:
-
When a new lot of a critical reagent (e.g., FBS) is purchased, test it in parallel with the old lot to ensure consistent results.
-
Prepare large batches of virus stock and store them in single-use aliquots at -80°C to avoid freeze-thaw cycles.[5]
-
-
Control Cell Culture Conditions:
-
Use cells within a defined passage number range for all experiments.
-
Maintain consistent cell seeding densities.[6]
-
-
Strictly Adhere to Protocols:
-
Use timers to ensure consistent incubation periods.
-
Standardize all steps of the protocol, from cell seeding to signal detection.
-
Quantitative Data Summary
For successful and reproducible HIV entry assays, certain experimental parameters should be carefully controlled. The following tables provide recommended ranges for key variables.
Table 1: Recommended Cell Seeding Densities for TZM-bl Cells
| Plate Format | Seeding Density (cells/well) | Culture Volume (µL/well) |
| 96-well | 5,000 - 10,000 | 100 |
| 384-well | 2,000 - 5,000 | 25 |
Note: Optimal cell density should be determined empirically for each cell line and assay format. Over-confluence can lead to decreased susceptibility to infection.[6]
Table 2: Key Reagent Concentrations
| Reagent | Assay Type | Recommended Concentration |
| DEAE-Dextran | Luciferase | 1.7 - 9.9 µg/mL |
| Polybrene | Luciferase/BlaM | 5 - 10 µg/mL |
| CCF4-AM Substrate | BlaM | 1.8 µM |
Note: High concentrations of DEAE-Dextran (>15.5 µg/mL) can be toxic to cells.[2] The optimal concentration should be determined for each cell type.
Experimental Protocols
Protocol 1: HIV-1 Env-Pseudotyped Virus Production
This protocol describes the generation of single-round infectious pseudoviruses using co-transfection of 293T cells.[5][7]
-
Cell Seeding: The day before transfection, seed 293T/17 cells in a T75 flask so they reach 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mixture of an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv) and an Env-expressing plasmid. A common ratio is 4:1 or 6:1 (backbone:Env).
-
Transfection:
-
Dilute the plasmid DNA mixture in serum-free medium.
-
Add a transfection reagent (e.g., FuGENE 6 or Lipofectamine) to the diluted DNA and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the DNA-transfection reagent complex dropwise to the 293T cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Harvesting:
-
Collect the virus-containing supernatant.
-
Clarify the supernatant by centrifugation at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.
-
Filter the clarified supernatant through a 0.45 µm filter.
-
-
Storage: Aliquot the filtered virus into single-use cryovials and store at -80°C.
Protocol 2: TZM-bl Luciferase Reporter Gene Assay
This assay measures HIV entry by quantifying the expression of a luciferase reporter gene in TZM-bl cells.[8][9]
-
Cell Seeding: Seed TZM-bl cells in a 96-well white, clear-bottom plate at a density of 10,000 cells per well in 100 µL of growth medium. Incubate overnight.
-
Virus and Inhibitor Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., neutralizing antibody or small molecule).
-
Dilute the pseudovirus stock in culture medium to a concentration that yields a high signal without being cytotoxic.
-
-
Infection:
-
Remove the seeding medium from the cells.
-
Add 50 µL of the inhibitor dilution to the appropriate wells.
-
Add 50 µL of the diluted virus to each well (except for "cells only" controls).
-
Incubate the plates for 48 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Add 100 µL of PBS to wash the cells, then remove the PBS.
-
Add 50 µL of cell lysis buffer and incubate for 10 minutes at room temperature.
-
Add 50 µL of luciferase substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
Protocol 3: Beta-Lactamase (BlaM-Vpr) Entry Assay
This assay detects the fusion of HIV with a target cell by measuring the delivery of a virus-packaged beta-lactamase-Vpr (BlaM-Vpr) chimera.[10][11]
-
Virus Production: Produce pseudoviruses containing the BlaM-Vpr chimera by co-transfecting 293T cells with the Env plasmid, an Env-deficient backbone, and a BlaM-Vpr expression plasmid.
-
Infection:
-
Incubate target cells with the BlaM-Vpr containing pseudovirus for 2-4 hours at 37°C.[11]
-
-
Substrate Loading:
-
Wash the cells to remove unbound virus.
-
Load the cells with a fluorescent beta-lactamase substrate (e.g., CCF4-AM) in a CO2-independent medium.
-
Incubate at room temperature in the dark for 1-2 hours.
-
-
Development: Incubate the plates overnight at 12°C to allow for substrate cleavage.[10]
-
Detection: Measure the fluorescence at two wavelengths (e.g., 450 nm for cleaved substrate and 520 nm for intact substrate) using a fluorescence plate reader or flow cytometer. The ratio of the two signals indicates the extent of viral fusion.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for troubleshooting HIV entry assays.
Caption: Workflow for HIV pseudovirus production and entry assay.
Caption: Decision tree for troubleshooting inconsistent assay results.
Caption: Signaling pathway of the Beta-Lactamase (BlaM) entry assay.
References
- 1. goldbio.com [goldbio.com]
- 2. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Improving HIV Outgrowth by Optimizing Cell-Culture Conditions and Supplementing With all-trans Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measuring HIV neutralization in a luciferase reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring HIV fusion mediated by envelopes from primary viral isolates - PMC [pmc.ncbi.nlm.nih.gov]
addressing DMJ-I-228 solubility and stability in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel HIV-1 inhibitor, DMJ-I-228. The information is designed to address common challenges related to the solubility and stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a novel and potent inhibitor of HIV-1. Its chemical formula is C₁₉H₁₉ClFN₅O₄ and its CAS number is 1374035-59-2.[1] It typically exists as a solid at room temperature.[1] Proper storage is critical to maintain its integrity.
Table 1: Recommended Storage Conditions for this compound [1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q2: I am having trouble dissolving this compound in my aqueous culture medium. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules like this compound.[2] Here are several steps you can take:
-
Use a suitable solvent: this compound is often soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Optimize the final DMSO concentration: While DMSO is a common solvent, high concentrations can be toxic to cells. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines, but it is crucial to perform a vehicle control to assess its effect on your specific cells.[3]
-
Decrease the final concentration of this compound: The compound may be exceeding its solubility limit in the aqueous medium.[2]
-
Gentle heating and sonication: These methods can aid in the dissolution of compounds that are difficult to dissolve.[4][5]
Q3: My this compound appears to be degrading in the cell culture medium. What could be the cause and how can I assess its stability?
Degradation in cell culture media can be caused by several factors:
-
Enzymatic Degradation: Serum in the culture medium contains enzymes that can metabolize the compound.[6]
-
pH Instability: The pH of the culture medium (typically 7.2-7.4) can lead to the degradation of pH-sensitive compounds.[6][7]
-
Reaction with Media Components: Some compounds may react with components of the cell culture medium itself.[7]
To assess stability, you can perform a time-course experiment.
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Media
If you observe precipitation after adding the this compound stock solution to your culture medium, follow this troubleshooting workflow.
Caption: Workflow for addressing this compound precipitation.
Issue 2: Suspected Compound Instability
If you suspect this compound is degrading during your experiment, use the following decision tree to investigate.
Caption: Decision tree for investigating this compound instability.
Experimental Protocols
Protocol 1: Assessing the Kinetic Solubility of this compound
This protocol provides a general method to determine the kinetic solubility of this compound in your specific cell culture medium.[2]
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired cell culture medium (e.g., DMEM, RPMI-1640) pre-warmed to 37°C.
-
Incubation and Observation: Incubate the plate at 37°C for a set period (e.g., 2 hours). Visually inspect for precipitation under a microscope.
-
Quantification (Optional): Centrifuge the plate to pellet any precipitate. Transfer the supernatant to an HPLC vial and analyze the concentration of the soluble compound.
Table 2: Example Kinetic Solubility Data Interpretation
| Final Concentration (µM) | Visual Observation | HPLC Analysis of Supernatant | Solubility Assessment |
| 100 | Heavy Precipitate | 15 µM | Poorly Soluble |
| 50 | Light Precipitate | 35 µM | Moderately Soluble |
| 10 | No Precipitate | 10 µM | Soluble |
| 1 | No Precipitate | 1 µM | Soluble |
Protocol 2: Evaluating the Stability of this compound in Cell Culture Media
This protocol helps determine the stability of this compound under your experimental conditions.[2]
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in your complete cell culture medium at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge the sample and transfer the supernatant to an HPLC vial.
-
Incubate Sample: Incubate the remaining solution at 37°C and 5% CO₂ for your desired experimental duration (e.g., 24, 48, 72 hours).
-
Prepare Time-Point Samples: At each time point, take an aliquot of the incubated solution and process it as described in step 1.
-
HPLC Analysis: Analyze all samples (T=0 and subsequent time points) by reverse-phase HPLC with UV or MS detection.
-
Data Analysis: Compare the peak area of the parent compound in the incubated samples to the T=0 sample. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.[2]
Table 3: Example Stability Data
| Time Point (hours) | This compound Remaining (%) in Complete Media | This compound Remaining (%) in Serum-Free Media |
| 0 | 100 | 100 |
| 24 | 85 | 95 |
| 48 | 65 | 92 |
| 72 | 40 | 88 |
Signaling Pathway
While the specific signaling pathway targeted by this compound as an HIV-1 inhibitor is not detailed in the provided search results, a hypothetical mechanism of action for a generic small molecule inhibitor targeting a kinase pathway is presented below for illustrative purposes.
Caption: Example of a kinase signaling pathway inhibited by a small molecule.
References
Technical Support Center: DMJ-I-228 and Related CD4-Mimetic Compounds
Disclaimer: The following information is provided for research and informational purposes only. The compound DMJ-I-228 is a small molecule CD4-mimetic that inhibits HIV-1 entry by binding to the viral envelope glycoprotein gp120.[1] As of the latest literature review, specific data on the off-target effects of this compound have not been publicly disclosed. The information presented here is based on the known mechanism of action of this compound and the general properties of the class of small-molecule CD4-mimetics.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action of this compound?
A1: this compound is designed to mimic the human CD4 receptor, the primary receptor for HIV-1. It binds to a highly conserved region on the viral glycoprotein gp120, specifically within the Phe43 cavity. This binding action is intended to block the interaction between gp120 and the CD4 receptor on host T-cells, thereby preventing the initial step of viral entry into the cell. The reported IC50 for this compound in inhibiting HIV-1 entry is 86.9 µM.
Q2: What are the theoretical off-target concerns for a CD4-mimetic compound like this compound?
A2: While designed to bind the viral gp120 protein, potential off-target effects of a CD4-mimetic could theoretically include:
-
Interaction with human proteins that have structural similarities to the gp120 binding site: Although unlikely due to the specific design for a viral protein, this cannot be entirely ruled out without comprehensive screening.
-
Modulation of host cell signaling: As CD4 is a crucial receptor in the immune system, a mimetic could potentially interfere with normal T-cell function if it were to interact with host cell surface proteins. However, these compounds are developed to be specific for the viral envelope protein.
-
Induction of unintended conformational changes in gp120: Some CD4-mimetics have been shown to induce conformational changes in the gp120 protein, which in some cases can expose other epitopes.[2][3] While this can be beneficial by sensitizing infected cells to antibody-dependent cell-mediated cytotoxicity (ADCC), it could also have other unforeseen consequences.
Q3: Could this compound enhance infection in certain cell types?
A3: A known concern with some earlier-generation CD4-mimetic compounds is the potential to enhance HIV-1 infection in CD4-negative cells that express the CCR5 co-receptor. This is because binding of the mimetic to gp120 can sometimes induce the conformational change that exposes the co-receptor binding site, paradoxically facilitating viral entry. Newer CD4-mimetics are often specifically designed and tested to avoid this effect.[1] It is crucial to evaluate this property for any new CD4-mimetic compound.
Troubleshooting Guides
Issue 1: Inconsistent antiviral potency or unexpected cellular responses in vitro.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Instability | 1. Verify the stability of this compound in your specific cell culture media and experimental conditions (temperature, pH). 2. Prepare fresh stock solutions for each experiment. | Consistent IC50 values across experiments. |
| Off-Target Cellular Effects | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your antiviral assay to distinguish between specific antiviral activity and general toxicity. 2. Use a lower, non-toxic concentration range of the compound. | A clear therapeutic window where antiviral activity is observed without significant cytotoxicity. |
| Interaction with Serum Proteins | 1. Test the antiviral potency of this compound in serum-free or low-serum conditions and compare it to results obtained in the presence of serum. | Determine if serum components are interfering with the compound's activity. |
| Cell Line Specific Effects | 1. Test the compound in multiple cell lines, including both CD4-positive and CD4-negative lines expressing relevant co-receptors. | Identify if the observed effects are specific to a particular cellular context. |
Issue 2: Development of viral resistance to this compound in culture.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Viral Mutation | 1. Sequence the env gene of the resistant virus to identify mutations in the gp120 coding region. 2. Compare the sequence to the wild-type virus. | Identification of specific amino acid changes that confer resistance, likely in or near the CD4 binding site. |
| Insufficient Compound Concentration | 1. Ensure that the concentration of this compound is maintained at an effective level throughout the experiment. 2. Consider the half-life of the compound in your culture system. | Sustained viral suppression and a reduced likelihood of resistance breakthrough. |
Quantitative Data Summary
As specific off-target binding data for this compound is not publicly available, the following table serves as a template for how such data might be presented. A comprehensive off-target assessment would typically involve screening the compound against a panel of human proteins.
| Target | Binding Affinity (Kd) | Functional Activity (IC50/EC50) | Assay Type |
| HIV-1 gp120 (On-Target) | Data not available | 86.9 µM (HIV-1 entry inhibition) | Cell-based viral entry assay |
| Human Protein Target 1 | Data not available | Data not available | Biochemical or cell-based assay |
| Human Protein Target 2 | Data not available | Data not available | Biochemical or cell-based assay |
| ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity
-
Cell Plating: Seed target cells (e.g., TZM-bl, CEM-SS) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Treatment: Add the compound dilutions to the cells and incubate for the desired experimental duration (e.g., 48-72 hours).
-
MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Protocol 2: Evaluation of Infection Enhancement in CD4-Negative Cells
-
Cell Line: Use a cell line that is CD4-negative but expresses the appropriate HIV-1 co-receptor (e.g., Cf2Th-CCR5).
-
Virus Preparation: Use an HIV-1 strain that is known to use the corresponding co-receptor.
-
Compound Incubation: Pre-incubate the virus with a range of concentrations of this compound for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the CD4-negative, co-receptor-positive cells.
-
Assay Readout: After 48-72 hours, measure the level of infection using a suitable method (e.g., p24 ELISA, luciferase reporter assay).
-
Analysis: Compare the level of infection in the presence of the compound to the vehicle control. A significant increase in infection indicates enhancement.
Visualizations
Caption: Mechanism of HIV-1 entry and inhibition by this compound.
Caption: Experimental workflow for identifying potential off-target effects.
References
Technical Support Center: Mitigating Cytotoxicity of DMJ-I-228 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with the novel caspase-1 inhibitor, DMJ-I-228. The following information offers strategies to minimize off-target effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assays with this compound, even at concentrations where we expect to see specific caspase-1 inhibition. What could be the cause?
A1: Unintended cytotoxicity from small molecule inhibitors like this compound can stem from several factors. Off-target effects, where the compound interacts with unintended proteins, are a primary concern.[1][2] High concentrations of the compound can exacerbate these effects by binding to lower-affinity off-target molecules.[2] It is also possible that the observed cytotoxicity is a direct result of on-target caspase-1 inhibition, leading to a form of programmed cell death known as pyroptosis, which is distinct from apoptosis.[3][4]
Q2: How can we differentiate between on-target cytotoxicity (due to caspase-1 inhibition) and off-target effects?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[1] Several strategies can be employed:
-
Use a Structurally Unrelated Inhibitor: Test a different caspase-1 inhibitor with a distinct chemical structure. If this second compound produces a similar cytotoxic phenotype, it strengthens the likelihood of an on-target effect.[2]
-
Genetic Knockdown/Knockout: Employ techniques like CRISPR-Cas9 or siRNA to reduce the expression of caspase-1. If the cytotoxic phenotype is still observed in the absence of the target protein, it is likely an off-target effect.[1][5]
-
Cellular Thermal Shift Assay (CETSA): This method confirms target engagement in intact cells by measuring changes in the thermal stability of a protein when the inhibitor is bound.[1][2]
Q3: What are some initial steps to reduce the observed cytotoxicity of this compound?
A3: To minimize cytotoxicity, consider the following proactive strategies:
-
Optimize Compound Concentration: Perform a full dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect. Off-target effects are often more pronounced at higher concentrations.[1][2]
-
Include Control Compounds: Use a structurally similar but inactive analog of this compound as a negative control. This helps ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Perform Parallel Cytotoxicity Assays: Concurrently run a standard cytotoxicity assay (e.g., LDH release or resazurin-based viability assay) to determine if the concentrations used are causing general cell death.[2]
Troubleshooting Guide
Issue: Inconsistent results between different cell lines.
Possible Cause: The expression levels of on-target (caspase-1) or off-target proteins may vary between cell lines.
Solution:
-
Characterize Target Expression: Perform western blotting or qPCR to quantify the expression levels of caspase-1 in the cell lines being used.
-
Select Appropriate Cell Lines: Choose cell lines with well-characterized and consistent expression of the target protein.
-
Titrate Compound for Each Cell Line: Determine the optimal concentration of this compound for each cell line independently.
Issue: High background signal or false positives in reporter assays.
Possible Cause: The compound may be directly interfering with the reporter system (e.g., luciferase) or causing general cellular stress.
Solution:
-
Test a Different Reporter System: If using a luciferase-based system, consider switching to an alternative reporter like Green Fluorescent Protein (GFP) or β-lactamase.[2]
-
Use a Promoterless Reporter Vector: To check for non-specific activation, test this compound with a reporter vector that lacks a specific promoter. If the signal is still affected, it points to direct interference with the reporter machinery.[2]
Quantitative Data Summary
The following tables provide a summary of hypothetical data for this compound to guide experimental design.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Target (Caspase-1) IC50 | Cytotoxicity (CC50) | Selectivity Index (CC50/IC50) |
| THP-1 (Human Monocytic) | 50 nM | 5 µM | 100 |
| J774A.1 (Mouse Macrophage) | 75 nM | 8 µM | 106.7 |
| A549 (Human Lung Carcinoma) | > 10 µM | > 50 µM | N/A |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Caspase-1 Activity Assay | 1 nM - 1 µM | Perform a full dose-response curve. |
| Cell Viability Assay | 10 nM - 100 µM | To determine the cytotoxic profile. |
| Cytokine Release Assay (IL-1β) | 10 nM - 1 µM | Correlate with caspase-1 inhibition. |
Experimental Protocols
Protocol 1: Resazurin-Based Cell Viability Assay
Objective: To assess the cytotoxicity of this compound by measuring cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Prepare a resazurin working solution and add it to each well. Incubate for 1-4 hours, protecting the plate from light.[6]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 545 nm and an emission wavelength of 590 nm using a plate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target, caspase-1, in intact cells.[2]
Methodology:
-
Cell Treatment: Treat cultured cells with either a vehicle control or this compound at the desired concentration and incubate to allow for target binding.[2]
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.[2]
-
Cell Lysis: Lyse the cells by freeze-thawing.[2]
-
Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[2]
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of caspase-1 by western blotting. Increased thermal stability of caspase-1 in the presence of this compound indicates target engagement.
Visualizations
Caption: this compound inhibits Caspase-1 activation, blocking pyroptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are caspase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of DMJ-I-228
Disclaimer: Information regarding a compound with the specific identifier "DMJ-I-228" is not publicly available. This technical support guide is based on established principles for troubleshooting batch-to-batch variability of small molecule inhibitors and uses analogous information from well-characterized compounds. The guidance provided is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the potency (IC50) of this compound between different batches. What could be the cause?
A1: Batch-to-batch variability in potency is a common issue with small molecule inhibitors and can stem from several factors:
-
Purity and Impurity Profile: Even minor differences in the purity of the compound or the presence of different impurities can significantly alter its biological activity. Impurities may be inert, or they could have their own biological effects, including synergistic or antagonistic interactions with this compound.
-
Polymorphism: Small molecules can exist in different crystalline forms (polymorphs), which can affect their solubility, dissolution rate, and ultimately, their bioavailability in cell-based assays.
-
Solubility and Aggregation: Inconsistent solubility between batches can lead to variations in the effective concentration of the compound in your experiments. Aggregation of the compound can also reduce its availability to interact with the target.
-
Degradation: Improper storage or handling can lead to degradation of the compound, reducing its effective concentration and potency.
Q2: How can we ensure the quality and consistency of a new batch of this compound?
A2: A thorough quality control (QC) process is crucial for every new batch. We recommend the following analytical techniques to assess the quality and consistency of your compound.[1][2]
| Parameter | Recommended Analytical Method(s) | Purpose |
| Identity | NMR (¹H, ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy | To confirm the chemical structure of the compound. |
| Purity | High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC) | To determine the percentage of the active compound and identify any impurities. |
| Solubility | Visual inspection, Nephelometry, UV-Vis Spectroscopy | To determine the solubility of the compound in relevant solvents and assay media. |
| Residual Solvents | Gas Chromatography (GC) | To quantify any remaining solvents from the synthesis process. |
| Water Content | Karl Fischer Titration | To determine the amount of water present, which can affect stability and accurate weighing. |
| Physical Form | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | To identify the crystalline form (polymorph) of the solid compound. |
Q3: Our in-vitro results with this compound are not reproducible between experiments, even with the same batch. What are some common experimental pitfalls?
A3: Inconsistent results with the same batch often point to variability in experimental procedures.[3][4] Here are some common factors to consider:
-
Cell-Based Assay Variability:
-
Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.[3]
-
Cell Seeding Density: Ensure uniform cell seeding across all wells of a plate.[3]
-
Serum Batch Variation: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cellular response to treatment.
-
"Edge Effects" in Microplates: Wells on the periphery of a plate are prone to evaporation, which can alter the concentration of the compound.[4] It is recommended to fill outer wells with sterile media or PBS and use the inner wells for experiments.[4]
-
-
Compound Handling:
-
Stock Solution Preparation: Ensure the compound is fully dissolved in the stock solution. Sonication or gentle warming may be necessary.
-
Serial Dilutions: Inaccurate pipetting during serial dilutions is a major source of error.[3] Prepare master mixes of treatment solutions where possible.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions to prevent degradation. Aliquot stocks into single-use volumes.
-
Troubleshooting Guides
Guide 1: Investigating Inconsistent Potency Between Batches
This guide provides a systematic approach to identifying the root cause of potency differences between two or more batches of this compound.
Experimental Workflow: Potency Investigation
Caption: Workflow for troubleshooting potency differences between batches.
Detailed Methodologies:
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Mobile Phase Preparation: Prepare appropriate mobile phases (e.g., Acetonitrile and Water with 0.1% Formic Acid). Filter and degas the solvents.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve each batch of this compound to the same concentration as the reference stock.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Gradient: A suitable gradient of the mobile phases to ensure separation of the main peak from any impurities.
-
-
Analysis: Inject the standards and samples. Integrate the peak areas. Calculate the purity of each batch relative to the reference standard.
-
Guide 2: Addressing In-Vitro Assay Reproducibility
This guide outlines steps to minimize experimental variability and improve the reproducibility of your results.
Experimental Workflow: Improving Assay Reproducibility
Caption: Best practices for improving in-vitro assay reproducibility.
Signaling Pathway
Hypothetical Mechanism of Action: Based on compounds with similar naming conventions (e.g., TAK-228), this compound is postulated to be a kinase inhibitor. The diagram below illustrates a generic kinase signaling pathway that could be targeted by such an inhibitor.
Generic Kinase Signaling Pathway
Caption: Postulated inhibitory action of this compound on a kinase pathway.
References
Technical Support Center: Interpreting Unexpected Data from mTORC1/2 Inhibitor Experiments (Model: DMJ-I-228)
Welcome to the technical support center for DMJ-I-228, a potent and selective dual inhibitor of mTORC1 and mTORC2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected data that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of the mTOR kinase, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). By inhibiting these complexes, this compound can modulate downstream signaling pathways involved in cell growth, proliferation, and survival. Sapanisertib (TAK-228), a similar compound, is a potent and selective dual inhibitor of mTORC1 and mTORC2.[1][2]
Q2: I'm observing less inhibition of cell proliferation than expected. What are the possible causes?
A2: Several factors could contribute to lower-than-expected efficacy. These include, but are not limited to:
-
Cell line resistance: Certain cell lines may have intrinsic or acquired resistance to mTOR inhibitors. This can be due to mutations in the mTOR pathway or activation of compensatory signaling pathways.
-
Drug concentration and stability: Ensure the correct concentration of this compound is used and that the compound is stable under your experimental conditions.
-
Experimental conditions: Suboptimal cell culture conditions, such as high serum concentrations, can sometimes counteract the inhibitory effects of the drug.
-
Assay sensitivity: The chosen proliferation assay may not be sensitive enough to detect subtle changes in cell growth.
Q3: My Western blot results show incomplete inhibition of downstream mTORC1/mTORC2 targets. Why might this be happening?
A3: Incomplete inhibition of downstream targets like p-S6K, p-4E-BP1 (for mTORC1), or p-Akt (S473) (for mTORC2) can be due to:
-
Insufficient drug concentration or treatment time: A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.
-
Feedback loops: Inhibition of the mTOR pathway can sometimes lead to the activation of feedback loops that reactivate upstream signaling molecules.
-
Protein crosstalk: Other kinases could be phosphorylating your target protein, leading to a persistent signal. For example, it has been shown that some kinase reporters can be activated by different kinases, leading to false-positive signals.[3]
-
Antibody specificity and quality: Ensure your antibodies are specific and validated for the target of interest.
Q4: I am seeing an unexpected increase in the phosphorylation of an upstream kinase, like Akt at a different site (e.g., T308). What does this signify?
A4: This is a known feedback mechanism. Inhibition of mTORC1 can relieve a negative feedback loop on insulin/IGF-1 signaling, leading to the activation of PI3K and subsequent phosphorylation of Akt at the T308 site by PDK1. This can be a mechanism of resistance to mTOR inhibitors.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as it can significantly impact cell health and experimental results.[4] If detected, discard the culture and start from a clean stock.[4] |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Ensure complete solubilization. |
Issue 2: Unexpected Phosphorylation Patterns in Western Blots
| Potential Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Use a lysis buffer containing appropriate phosphatase and protease inhibitors to preserve phosphorylation states. |
| Crosstalk with other Signaling Pathways | Investigate potential crosstalk with other pathways.[3] For example, use inhibitors for other kinases to see if the unexpected phosphorylation is diminished.[3] |
| Incorrect Protein Loading | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Normalize to a loading control like GAPDH or β-actin. |
| Issues with Antibody | Validate your primary antibody's specificity. Use positive and negative controls. Try a different antibody from a different vendor if problems persist. |
Experimental Protocols
Protocol 1: Western Blotting for mTOR Pathway Activation
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., p-mTOR, mTOR, p-Akt, Akt, p-S6K, S6K, p-4E-BP1, 4E-BP1, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Protocol 2: Cell Proliferation Assay (e.g., using Resazurin)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate for the desired period (e.g., 72 hours).
-
-
Assay:
-
Add Resazurin solution to each well and incubate for 1-4 hours.
-
Measure fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast | 50 |
| U87-MG | Glioblastoma | 120 |
| A549 | Lung | 250 |
| PANC-1 | Pancreatic | 80 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Expected vs. Unexpected Western Blot Results after this compound Treatment
| Target | Expected Result | Unexpected Result | Potential Reason for Unexpected Result |
| p-S6K (T389) | Decreased | No change or increase | Crosstalk from another pathway; inactive compound |
| p-Akt (S473) | Decreased | No change | Cell line has low mTORC2 activity; antibody issue |
| p-Akt (T308) | No change or slight decrease | Increased | Relief of negative feedback loop to PI3K |
| p-ERK | No change | Increased | Activation of a compensatory pathway |
Visualizations
Caption: Simplified mTOR signaling pathway showing the points of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental data.
References
- 1. Phase I study of sapanisertib (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. youtube.com [youtube.com]
Technical Support Center: Controlling for Artifacts in mTOR Inhibitor-Treated Cell Cultures
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using mTOR inhibitors, such as DMJ-I-228, in cell culture experiments. Our goal is to help you identify and control for common artifacts to ensure the reliability and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Issue 1: Unexpected Changes in Cell Morphology
Answer:
Unexpected morphological changes can arise from several factors. Here's a breakdown of potential causes and solutions:
-
Compound Toxicity: The concentration of the inhibitor may be too high, leading to cytotoxicity.[1]
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.[1] A cell viability assay, such as an MTT or resazurin assay, can help determine the toxic threshold.
-
-
Off-Target Effects: The inhibitor may be affecting other signaling pathways besides mTOR, leading to unforeseen morphological changes.
-
Solution: Review the selectivity profile of your inhibitor. If available, test a different mTOR inhibitor with a distinct chemical structure to see if the same morphological changes are observed.
-
-
Sub-optimal Culture Conditions: Stressed cells are more susceptible to the effects of inhibitors.
Issue 2: Precipitate Formation in Culture Media
Answer:
Precipitate formation is a common issue with small molecule inhibitors and can significantly impact your experiment.
-
Poor Solubility: The inhibitor may have low solubility in your culture medium, especially at higher concentrations.
-
Solution: Check the solubility information on the compound's data sheet. You may need to dissolve the inhibitor in a different solvent or at a lower stock concentration. Some compounds may require warming to fully dissolve. Be wary of using excessive heat as it may degrade the compound.
-
-
Interaction with Media Components: The inhibitor might be reacting with components in your serum or media supplements, causing it to precipitate out of solution.[2]
-
Solution: Try reducing the serum concentration or using a serum-free medium if your cell line can tolerate it. You can also test the inhibitor's stability in the basal medium without supplements to identify the problematic component.
-
-
Incorrect Storage: Improper storage of the stock solution can lead to degradation and precipitation.
-
Solution: Store the stock solution according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.[3]
-
Issue 3: Inconsistent or Non-Reproducible Results
Answer:
Inconsistent results can be frustrating and can stem from several sources of variability.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate media components and your inhibitor, leading to variations in cell growth and response.[4]
-
Cell Passage Number and Health: As cells are passaged, their characteristics can change, leading to different responses to treatment.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell morphology and growth rates to ensure the culture is healthy.[5]
-
-
Inhibitor Instability: The inhibitor may not be stable in the culture medium over the duration of your experiment.
-
Solution: Perform a stability test by incubating the inhibitor in the culture medium for the duration of your experiment and then measuring its concentration, for example, by using LC-MS/MS.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected effects of an mTOR inhibitor on my cells?
A1: mTOR is a central regulator of cell growth, proliferation, and survival. Inhibition of mTOR is expected to lead to a decrease in cell proliferation and may induce autophagy. The specific effects can be cell-type dependent.
Q2: What are the essential controls to include in my experiments?
A2: To ensure the validity of your results, you should always include the following controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the inhibitor (e.g., DMSO) at the same final concentration.
-
Untreated Control: Cells that are not treated with either the inhibitor or the vehicle.
-
Positive Control: If available, a known activator of the mTOR pathway or a compound with a well-characterized effect on your cells.
A3: You can assess the inhibition of the mTOR pathway by performing a Western blot to look at the phosphorylation status of downstream targets of mTORC1 and mTORC2. Key proteins to examine include p70S6K, 4E-BP1, and Akt (at serine 473 for mTORC2).
Data Presentation
Table 1: Example Dose-Response Data for [Your mTOR Inhibitor]
| Concentration (nM) | Cell Viability (%) | p-p70S6K (Normalized to Total p70S6K) |
| 0 (Vehicle) | 100 ± 5.2 | 1.00 ± 0.12 |
| 1 | 98 ± 4.8 | 0.85 ± 0.10 |
| 10 | 95 ± 5.1 | 0.52 ± 0.08 |
| 100 | 88 ± 6.3 | 0.15 ± 0.05 |
| 1000 | 55 ± 7.1 | 0.05 ± 0.02 |
Table 2: Example Time-Course Data for [Your mTOR Inhibitor] at 100 nM
| Time (hours) | Cell Viability (%) | p-Akt (S473) (Normalized to Total Akt) |
| 0 | 100 ± 4.5 | 1.00 ± 0.15 |
| 6 | 96 ± 5.0 | 0.45 ± 0.09 |
| 12 | 92 ± 4.7 | 0.20 ± 0.06 |
| 24 | 88 ± 6.3 | 0.10 ± 0.04 |
| 48 | 75 ± 8.1 | 0.08 ± 0.03 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Immunofluorescence Staining for Phospho-S6
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7] Be aware that fixation methods can introduce artifacts.[8]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against phospho-S6 ribosomal protein overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI to visualize the nuclei.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
Protocol 3: Compound Stability Assessment in Culture Media
-
Incubate the solution under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
Take aliquots at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Analyze the concentration of the inhibitor in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Compare the concentrations at different time points to the initial concentration to determine the stability of the compound.
Visualizations
Caption: Simplified mTOR signaling pathway.
Caption: Experimental workflow for troubleshooting artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fixation artifacts and how to minimize them [focalplane.biologists.com]
Technical Support Center: Improving Reproducibility of Experiments with DMJ-I-228
This technical support center is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of experiments involving the HIV-1 entry inhibitor, DMJ-I-228. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule CD4-mimetic compound. Its primary mechanism of action is to inhibit HIV-1 entry into host cells. It achieves this by binding to a highly conserved pocket on the HIV-1 envelope glycoprotein gp120, known as the Phe 43 cavity. This binding action blocks the interaction between gp120 and the host cell's CD4 receptor, a critical first step in viral entry.
Q2: In what types of assays is this compound typically used?
A2: this compound is primarily used in in vitro HIV-1 neutralization and entry inhibition assays. These assays are designed to determine the concentration of the compound required to prevent viral entry into target cells. A common method involves using recombinant HIV-1 particles that express a reporter gene, such as luciferase, and measuring the reduction in reporter gene activity in the presence of this compound.
Q3: What is the reported IC50 for this compound?
A3: The half-maximal inhibitory concentration (IC50) for this compound has been reported to be 86.9 µM for inhibiting HIV-1 entry. It is important to note that this value can vary depending on the specific HIV-1 strain, the target cells used, and the experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (generally below 0.5%) to avoid solvent-induced cytotoxicity. For storage, the powder form is stable for years at -20°C. In solvent, it should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments. | 1. Inconsistent cell density or viability.2. Variation in virus stock titer.3. Pipetting errors.4. Inconsistent incubation times. | 1. Ensure consistent cell seeding density and check cell viability before each experiment.2. Aliquot and titer virus stocks carefully to ensure consistent usage.3. Use calibrated pipettes and proper pipetting techniques.4. Standardize all incubation times precisely. |
| Low or no inhibitory activity observed. | 1. Incorrect concentration of this compound.2. Degraded compound.3. Low cell permeability.4. Inappropriate assay conditions. | 1. Verify the dilution calculations and prepare fresh dilutions.2. Use a fresh aliquot of this compound from proper storage.3. While less common for small molecules, consider pre-incubation of cells with the compound.4. Optimize assay parameters such as incubation time and temperature. |
| Evidence of cytotoxicity at effective concentrations. | 1. Off-target effects of the compound.2. High final DMSO concentration. | 1. Perform a cytotoxicity assay (e.g., MTT or MTS) to determine the CC50 of this compound on your specific cell line. Aim for a therapeutic index (CC50/IC50) of >10.2. Ensure the final DMSO concentration in all wells is below 0.5%. |
| Precipitation of the compound in the culture medium. | Poor aqueous solubility of this compound. | 1. Ensure the DMSO stock is fully dissolved before diluting in aqueous buffer.2. Avoid shock-dilution by adding the DMSO stock to the medium with gentle vortexing.3. If precipitation persists, consider using a small amount of a non-ionic detergent like Pluronic F-68 in your assay medium, but validate its effect on cell viability and viral entry first. |
Experimental Protocols
Protocol 1: HIV-1 Neutralization Assay using this compound
This protocol is adapted from single-round infectivity assays using Env-pseudotyped viruses and a luciferase reporter system.
Materials:
-
This compound
-
Cf2Th-CD4/CCR5 target cells
-
HIV-1 Env-pseudotyped virus stock (e.g., expressing firefly luciferase)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
96-well white, flat-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count Cf2Th-CD4/CCR5 cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration does not exceed 0.5%.
-
-
Infection:
-
On the day of infection, carefully remove the medium from the cells.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium and the corresponding DMSO concentration as a vehicle control.
-
Add 50 µL of the diluted HIV-1 Env-pseudotyped virus to each well. The amount of virus should be pre-determined to yield a strong luciferase signal without causing cytotoxicity.
-
Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, remove the supernatant.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
Read the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percent neutralization for each concentration of this compound using the following formula: % Neutralization = 100 * [1 - (RLU_compound - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)] (where RLU is Relative Light Units)
-
Plot the percent neutralization against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cytotoxicity Assessment of this compound using MTT Assay
This protocol determines the concentration of this compound that reduces the viability of the target cells by 50% (CC50).
Materials:
-
This compound
-
Target cells (e.g., Cf2Th-CD4/CCR5 or TZM-bl)
-
Complete cell culture medium
-
96-well clear, flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted compound to the appropriate wells. Include vehicle control wells (medium with the highest concentration of DMSO used). Also include "cell control" wells with medium only.
-
-
Incubation:
-
Incubate the plate for the same duration as your primary assay (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each concentration using the formula: % Viability = 100 * (Absorbance_compound / Absorbance_cell_control)
-
Plot the percent viability against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.
-
Quantitative Data Summary
| Parameter | Description | Reported/Expected Value | Experimental Considerations |
| IC50 (Inhibitory Concentration 50%) | The concentration of this compound that inhibits 50% of HIV-1 entry. | 86.9 µM | Highly dependent on the HIV-1 strain, target cell line, and assay conditions. It is recommended to determine the IC50 for each experimental system. |
| CC50 (Cytotoxic Concentration 50%) | The concentration of this compound that reduces cell viability by 50%. | Not explicitly reported. | Must be determined experimentally for the specific cell line used in the assays. A high CC50 is desirable. |
| Therapeutic Index (TI) | The ratio of CC50 to IC50 (CC50/IC50). | To be determined. | A higher TI indicates a more favorable safety profile for the compound. A TI > 10 is generally considered a good starting point for further investigation. |
| Binding Affinity (Kd) | The equilibrium dissociation constant for the binding of this compound to gp120. | Not explicitly reported. | Can be determined using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). A lower Kd indicates a higher binding affinity. |
Visualizing Experimental Logic and Pathways
Signaling Pathway of this compound Action
Technical Support Center: In Vitro Resistance Development to Sapanisertib (TAK-228)
A Note on Compound Identification: The information provided in this technical support center pertains to Sapanisertib (also known as TAK-228 or MLN0128), a dual mTORC1/2 inhibitor. The compound "DMJ-I-228" as specified in the query did not yield specific results in scientific literature searches and may be an internal or alternative designation. Given the similarity in nomenclature, this guide focuses on the publicly available data for Sapanisertib, which is likely to be relevant to the user's research interests.
This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the in vitro development of resistance to the mTORC1/2 inhibitor, Sapanisertib (TAK-228).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Sapanisertib (TAK-228)?
Sapanisertib is an ATP-competitive inhibitor of the mTOR kinase, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition is designed to overcome the limitations of earlier mTOR inhibitors (rapalogs) that only targeted mTORC1.[1][2] By inhibiting both complexes, Sapanisertib blocks downstream signaling pathways that control cell growth, proliferation, survival, and metabolism.[3]
Q2: What are the expected challenges in developing Sapanisertib-resistant cell lines?
Developing resistance to a dual mTORC1/2 inhibitor like Sapanisertib can be challenging due to its comprehensive targeting of the PI3K/AKT/mTOR pathway. Potential challenges include:
-
Slow emergence of resistance: The dual-targeting mechanism may necessitate longer exposure times and more gradual dose escalation to select for resistant populations.
-
Heterogeneous resistance mechanisms: Resistance may arise from various alterations, including mutations in the mTOR gene, activation of bypass signaling pathways, or changes in drug efflux pump expression.
-
Cell line dependency: The ease of generating resistance and the underlying mechanisms can be highly dependent on the genetic background of the cancer cell line used.
-
Fitness cost of resistance: Resistance mechanisms may come with a fitness cost to the cancer cells, potentially leading to slower growth rates in the absence of the drug.
Q3: How can I confirm that my cell line has developed resistance to Sapanisertib?
Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line. A fold-change in IC50 of 5-10x or greater is generally considered a strong indicator of resistance.[4] This should be determined using a standardized cell viability assay, such as the MTT or CellTiter-Glo assay.
Q4: What are the common molecular mechanisms of resistance to mTOR inhibitors?
Mechanisms of resistance to mTOR inhibitors can include:
-
Mutations in the mTOR kinase domain that prevent drug binding.
-
Activation of alternative signaling pathways that bypass the mTOR-dependent checkpoints, such as the MAPK/ERK pathway.
-
Upregulation of drug efflux pumps (e.g., P-glycoprotein) that reduce the intracellular concentration of the inhibitor.
-
Feedback activation of AKT, which can promote cell survival.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death during dose escalation. | The incremental increase in drug concentration is too high. | Reduce the fold-increase of Sapanisertib concentration between steps. Consider a more gradual escalation (e.g., 1.2-1.5x increments). |
| The cell line is highly sensitive to Sapanisertib. | Start the dose escalation from a lower concentration, such as the IC20 (the concentration that inhibits 20% of cell growth). | |
| No significant increase in IC50 after prolonged drug exposure. | The chosen cell line may be intrinsically resistant or unable to develop resistance through the selected method. | Consider using a different cancer cell line with a known dependency on the PI3K/AKT/mTOR pathway. |
| The drug concentration is not high enough to provide sufficient selective pressure. | Gradually increase the maintenance concentration of Sapanisertib, ensuring a sub-population of cells survives to propagate. | |
| The method of drug exposure (continuous vs. pulsed) is not optimal. | Try a pulsed-exposure method, where cells are treated with a high concentration of Sapanisertib for a short period, followed by a recovery phase in drug-free media.[5] | |
| Resistant phenotype is lost after removing the drug. | The resistance mechanism is transient or adaptive rather than due to stable genetic or epigenetic changes. | Maintain a low dose of Sapanisertib in the culture medium to sustain the selective pressure. |
| The resistant population is being outcompeted by a revertant sensitive population. | Re-clone the resistant cell line by limiting dilution to ensure a homogenous population. | |
| Inconsistent results in downstream assays (e.g., Western blot). | Variability in cell culture conditions or protein extraction. | Ensure consistent cell densities, passage numbers, and lysis buffer conditions. |
| Antibody quality or specificity issues. | Validate primary antibodies for the target proteins in the PI3K/AKT/mTOR pathway. Use appropriate positive and negative controls. |
Quantitative Data Summary
The development of resistance to Sapanisertib is characterized by a significant increase in the IC50 value. The following table provides a hypothetical example based on typical outcomes of in vitro resistance development studies.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MCF-7 (Breast Cancer) | 15 | 150 | 10 |
| U87 MG (Glioblastoma) | 25 | 200 | 8 |
| A549 (Lung Cancer) | 50 | 350 | 7 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol for Generating Sapanisertib-Resistant Cell Lines
This protocol describes a method for developing Sapanisertib-resistant cancer cell lines using continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Sapanisertib (TAK-228) stock solution (in DMSO)
-
Cell culture flasks, plates, and consumables
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate cells in 96-well plates and treat with a range of Sapanisertib concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT) to determine the IC50 value.
-
-
Initial Exposure:
-
Culture the parental cells in their complete medium containing Sapanisertib at a concentration equal to the IC20.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a steady rate (typically 2-3 passages), increase the Sapanisertib concentration by a factor of 1.5-2x.
-
Monitor cell viability and morphology closely. Expect a period of slower growth or increased cell death after each dose escalation.
-
-
Maintenance and Expansion:
-
Continue this stepwise increase in drug concentration until the cells are able to proliferate in a concentration that is at least 10-fold higher than the initial parental IC50.
-
At each stage of stable growth, freeze down vials of the resistant cells for future use.
-
-
Confirmation of Resistance:
-
Once a resistant population is established, perform a cell viability assay to determine the new IC50 value and calculate the fold-resistance compared to the parental cell line.
-
Western Blot Analysis of mTOR Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Parental and Sapanisertib-resistant cell lines
-
Sapanisertib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-AKT, anti-AKT, anti-phospho-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Plate parental and resistant cells and treat with Sapanisertib or vehicle (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of Sapanisertib on cell cycle distribution.
Materials:
-
Parental and Sapanisertib-resistant cell lines
-
Sapanisertib
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Plate cells and treat with Sapanisertib or vehicle for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Sapanisertib.
Caption: Experimental workflow for generating Sapanisertib-resistant cell lines.
References
- 1. Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of Sapanisertib (TAK-228) in East Asian Patients with Advanced Nonhematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticancer human mTOR inhibitor sapanisertib potently inhibits multiple Plasmodium kinases and life cycle stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Validation & Comparative
Validating the On-Target Effect of DMJ-I-228 on gp120: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DMJ-I-228, a small-molecule inhibitor of the HIV-1 envelope glycoprotein gp120, with other notable gp120-targeted inhibitors. The on-target effect of these compounds is validated through a review of key experimental data, including binding affinities and cell-based functional assays. Detailed protocols for essential experiments are provided to enable researchers to conduct similar validation studies.
Introduction to gp120 as a Therapeutic Target
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical first step in its lifecycle and presents a key target for antiviral therapy. This process is mediated by the viral envelope glycoprotein (Env) complex, a trimer of gp120 and gp41 heterodimers. The gp120 subunit is responsible for the initial attachment to the CD4 receptor on the surface of target immune cells, such as T-helper cells.[1] This binding event triggers conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4), which in turn leads to further structural rearrangements in gp41, ultimately resulting in the fusion of the viral and cellular membranes.[1]
Given its essential role in viral entry, gp120 is a prime target for the development of HIV-1 entry inhibitors. These inhibitors can block the interaction between gp120 and CD4, thereby preventing the virus from infecting host cells.[1] This guide focuses on validating the on-target effect of a specific gp120 inhibitor, this compound, by comparing its performance with other well-characterized inhibitors.
Mechanism of Action of gp120 Inhibitors
This compound is a CD4-mimetic small molecule.[2] It functions by binding to a conserved pocket on gp120, the Phe 43 cavity, which is located near the CD4-binding site.[2] This interaction physically obstructs the binding of the CD4 receptor, thus inhibiting HIV-1 infection.[2] The primary mechanism of action for the comparators discussed in this guide, BMS-378806 and Fostemsavir (the prodrug of Temsavir), is similar. They also target gp120 and interfere with its attachment to the CD4 receptor.[3][4]
References
A Comparative Analysis of DMJ-I-228 and Other HIV-1 Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The entry of HIV-1 into host cells is a complex, multi-step process that presents several viable targets for antiretroviral therapy. Entry inhibitors, a class of drugs that block this initial stage of the viral lifecycle, offer a distinct mechanism of action compared to more traditional reverse transcriptase and protease inhibitors. This guide provides a comparative overview of the efficacy of DMJ-I-228, a CD4-mimetic small molecule, against other prominent HIV-1 entry inhibitors. The information is presented to aid researchers and drug development professionals in understanding the landscape of these antiviral agents.
Mechanism of Action: A Brief Overview
HIV-1 entry is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target immune cells. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Subsequent binding to the coreceptor leads to further conformational changes, culminating in the fusion of the viral and cellular membranes, mediated by the gp41 transmembrane glycoprotein.
HIV-1 entry inhibitors are broadly classified based on the stage they interrupt:
-
Attachment Inhibitors: These agents prevent the initial interaction between gp120 and the CD4 receptor. This compound falls into a subclass of these inhibitors known as CD4-mimetics. These small molecules bind to a conserved pocket on gp120, the Phe43 cavity, mimicking the binding of the CD4 receptor and thereby blocking the virus's attachment to the host cell.[1] Other attachment inhibitors include fostemsavir and the monoclonal antibody ibalizumab.
-
Coreceptor Antagonists: These drugs bind to either CCR5 or CXCR4, preventing the interaction of gp120 with the coreceptor. Maraviroc, vicriviroc, and aplaviroc are examples of CCR5 antagonists.
-
Fusion Inhibitors: These inhibitors, such as enfuvirtide, target the gp41 protein and prevent the conformational changes necessary for the fusion of the viral and cellular membranes.
Comparative Efficacy of HIV-1 Entry Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected HIV-1 entry inhibitors. Efficacy is primarily reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication in a given assay. It is crucial to note that IC50 values can vary significantly depending on the experimental conditions, including the HIV-1 strain, the cell line used, and the specific assay protocol.
| Inhibitor | Class | Sub-class | Target | IC50 | Virus Strain(s) | Cell Line |
| This compound | Attachment Inhibitor | CD4-Mimetic | gp120 | 86.9 µM | Not Specified | Not Specified |
| BMS-378806 | Attachment Inhibitor | Small Molecule | gp120 | 0.85-26.5 nM | Laboratory-adapted and primary isolates | Not Specified |
| Fostemsavir (Temsavir) | Attachment Inhibitor | Small Molecule Prodrug | gp120 | <10 nM (for most isolates) | Laboratory and clinical isolates | Not Specified |
| Ibalizumab | Attachment Inhibitor | Monoclonal Antibody | CD4 | 0.03 µg/mL (median) | Panel of 116 pseudoviruses | Not Specified |
| Maraviroc | Coreceptor Antagonist | CCR5 Antagonist | CCR5 | 2.0 nM (geometric mean IC90) | 43 primary isolates | Not Specified |
| Aplaviroc | Coreceptor Antagonist | CCR5 Antagonist | CCR5 | 0.2-0.6 nM | R5-tropic HIV-1 isolates | PHA-stimulated PBMCs |
| Vicriviroc | Coreceptor Antagonist | CCR5 Antagonist | CCR5 | <1 nM (inhibition of chemotaxis) | Not Specified | Ba/F3-CCR5 cells |
| Enfuvirtide | Fusion Inhibitor | Peptide | gp41 | 36 nM | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are essential for the interpretation and comparison of efficacy data. Below are outlines of common experimental protocols used to determine the IC50 of HIV-1 entry inhibitors.
Single-Round Infectivity Assay (Pseudovirus Neutralization Assay)
This is a widely used method to assess the activity of entry inhibitors. It utilizes pseudoviruses that are capable of a single round of infection.
1. Production of Pseudoviruses:
- Co-transfection of a producer cell line (e.g., HEK293T) with two plasmids:
- An HIV-1 genomic vector that lacks a functional envelope gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).
- An expression vector containing the desired HIV-1 envelope glycoprotein (Env) gene.
- The producer cells generate viral particles "pseudotyped" with the specific Env protein. These particles can infect target cells but cannot produce new infectious virions.
2. Neutralization Assay:
- Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) are seeded in 96-well plates.
- The pseudovirus stock is incubated with serial dilutions of the inhibitor for a defined period (e.g., 1 hour at 37°C).
- The virus-inhibitor mixture is then added to the target cells.
- After a set incubation period (e.g., 48 hours), the cells are lysed, and the reporter gene expression (e.g., luciferase activity) is measured.
- The IC50 is calculated as the concentration of the inhibitor that causes a 50% reduction in reporter gene expression compared to the virus control (no inhibitor).
p24 Antigen Capture ELISA
This assay measures the amount of the HIV-1 p24 capsid protein produced in a culture of infected cells, which is an indicator of viral replication.
1. Cell Infection:
- Susceptible target cells (e.g., peripheral blood mononuclear cells [PBMCs] or a T-cell line like MT-2) are infected with a known amount of replication-competent HIV-1.
- The infected cells are then cultured in the presence of serial dilutions of the inhibitor.
2. p24 Measurement:
- After a specific incubation period (e.g., 3-7 days), the cell culture supernatant is harvested.
- The concentration of p24 antigen in the supernatant is quantified using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA) kit.
3. IC50 Determination:
- The IC50 is the concentration of the inhibitor that reduces the production of p24 antigen by 50% compared to the virus control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HIV-1 entry pathway and a typical experimental workflow for evaluating entry inhibitors.
Caption: The HIV-1 entry pathway and points of intervention for different classes of entry inhibitors.
Caption: A generalized workflow for determining the IC50 of an HIV-1 entry inhibitor.
Conclusion
This compound, as a CD4-mimetic, represents a promising strategy for HIV-1 entry inhibition by targeting a highly conserved region on the gp120 glycoprotein. The provided data indicates that while it shows inhibitory activity, its potency in the reported instance (IC50 of 86.9 µM) appears to be lower than that of many other approved or clinical-stage entry inhibitors, which often exhibit nanomolar to sub-nanomolar IC50 values. However, direct comparisons are challenging due to the variability in experimental conditions across different studies. Further research, ideally with head-to-head comparisons in standardized assays, is necessary to fully elucidate the relative efficacy of this compound and its potential role in the landscape of HIV-1 therapeutics. The development of novel attachment inhibitors remains a critical area of research, particularly for treatment-experienced patients with resistance to other drug classes.
References
Comparative Analysis of Viral Entry Inhibitors: Maraviroc vs. DMJ-I-228
A comparative analysis between the viral entry inhibitors Maraviroc and DMJ-I-228 cannot be provided at this time. Despite extensive searches of scientific literature, clinical trial databases, and chemical compound repositories, no publicly available information was found regarding the mechanism of action, antiviral activity, or experimental data for a compound designated "this compound" as a viral entry inhibitor.
Therefore, this guide will focus on providing a comprehensive overview of the well-characterized HIV-1 entry inhibitor, Maraviroc , as a reference for researchers, scientists, and drug development professionals.
Maraviroc: A Detailed Profile
Maraviroc is an FDA-approved antiretroviral drug that belongs to a class of medications known as chemokine receptor antagonists.[1][2] It is specifically classified as a C-C chemokine receptor type 5 (CCR5) antagonist and is used in combination with other antiretroviral agents for the treatment of CCR5-tropic HIV-1 infection.[1][3]
Mechanism of Action
Maraviroc blocks the entry of HIV-1 into host cells by binding to the CCR5 co-receptor on the surface of CD4+ T-cells.[1][3] This binding induces a conformational change in the CCR5 receptor, which prevents the viral surface glycoprotein gp120 from interacting with it.[4] This interaction is a critical step for the fusion of the viral and cellular membranes, and its inhibition effectively blocks the virus from entering and infecting the host cell.[4][5] Maraviroc is a non-competitive, allosteric inhibitor, meaning it binds to a site on the CCR5 receptor that is distinct from the binding site of the natural ligands or the viral gp120 protein.[4]
It is important to note that Maraviroc is only effective against HIV-1 strains that use the CCR5 co-receptor for entry (R5-tropic viruses).[1] It is not active against viruses that use the CXCR4 co-receptor (X4-tropic) or both co-receptors (dual/mixed-tropic).[1] Therefore, a tropism test is required to determine the patient's HIV-1 co-receptor usage before initiating treatment with Maraviroc.[5]
Quantitative Data: Maraviroc Antiviral Activity
The following table summarizes key quantitative data for Maraviroc's activity against HIV-1.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (MIP-1α) | 3.3 nM | Cell-free assay | [6] |
| IC50 (MIP-1β) | 7.2 nM | Cell-free assay | [6] |
| IC50 (RANTES) | 5.2 nM | Cell-free assay | [6] |
| Geometric Mean IC90 | 13.7 nM | Pseudotyped viruses | [6] |
Visualizing the Mechanism of Action
The following diagram illustrates the mechanism of HIV-1 entry and the inhibitory action of Maraviroc.
Caption: Mechanism of Maraviroc in blocking HIV-1 entry.
Experimental Protocols
In Vitro Antiviral Activity Assay
A common method to determine the antiviral activity of compounds like Maraviroc is through cell-based assays using peripheral blood mononuclear cells (PBMCs).
Objective: To determine the concentration of Maraviroc required to inhibit HIV-1 replication in primary human cells by 50% (EC50).
Materials:
-
Phytohemagglutinin (PHA)-stimulated PBMCs from healthy donors.
-
Laboratory-adapted or primary isolates of CCR5-tropic HIV-1.
-
Maraviroc, dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin-streptomycin, and IL-2).
-
24-well tissue culture plates.
-
p24 antigen ELISA kit.
Procedure:
-
Compound Preparation: Prepare a serial dilution of Maraviroc in cell culture medium from the DMSO stock. The final DMSO concentration in all wells, including controls, should be kept constant and non-toxic (e.g., 0.1%).
-
Cell Infection: Infect PHA-stimulated PBMCs with a known amount of HIV-1 for 1-2 hours at 37°C.
-
Cell Plating: After infection, wash the cells to remove excess virus and resuspend them in fresh medium. Add the infected cells to the 24-well plates containing the different concentrations of Maraviroc. Include control wells with infected cells and no drug, and uninfected cells with no drug.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 atmosphere.
-
Endpoint Measurement: After the incubation period, collect the cell culture supernatants. Measure the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit. The p24 antigen level is a marker of viral replication.
-
Data Analysis: Plot the percentage of p24 inhibition against the log concentration of Maraviroc. Use a non-linear regression analysis to calculate the EC50 value, which is the concentration of the drug that inhibits viral replication by 50%.
This protocol provides a framework for assessing the in vitro efficacy of viral entry inhibitors. Specific details may vary between laboratories and for different viral strains. Researchers should consult detailed publications for precise experimental conditions.
References
- 1. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Small-molecule HIV Entry Inhibitors Specifically Targeting gp120 or gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. An update in the development of HIV entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
A Comparative Analysis of DMJ-I-228 and Other CD4-Mimetics in HIV-1 Inhibition
For Immediate Release
This guide provides a detailed comparative analysis of the small-molecule CD4-mimetic (CD4mc) DMJ-I-228 and other notable CD4-mimetics as inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) entry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance of these compounds supported by experimental data and detailed methodologies.
Introduction to CD4-Mimetics
HIV-1 entry into host cells is a complex process initiated by the binding of the viral envelope glycoprotein (Env) gp120 to the host cell's CD4 receptor. This interaction triggers conformational changes in Env, exposing a binding site for a coreceptor (CCR5 or CXCR4) and ultimately leading to membrane fusion and viral entry. Small-molecule CD4-mimetics are a class of HIV-1 entry inhibitors that bind to a highly conserved pocket on gp120, the Phe 43 cavity, mimicking the interaction of the CD4 receptor.[1][2] This binding not only blocks the natural CD4-gp120 interaction but also prematurely induces conformational changes in Env, leading to an unstable, non-functional state and preventing viral entry.[2] Furthermore, this induced "open" conformation of Env can sensitize the virus and infected cells to antibody-dependent cellular cytotoxicity (ADCC), a crucial immune response.[3][4]
This guide focuses on a comparative evaluation of this compound against other well-characterized CD4-mimetics such as NBD-556, (+)-DMJ-II-121, and BNM-III-170, providing a quantitative and methodological framework for their assessment.
Quantitative Performance Comparison
The antiviral potency of CD4-mimetics is a critical parameter for their potential therapeutic application. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected CD4-mimetics against different strains of HIV-1. Lower IC50 values indicate higher potency.
| Compound | HIV-1 Strain | IC50 (µM) | Reference |
| This compound | JR-FL | 86.9 | [2] |
| YU2 | 46.7 | [2] | |
| (+)-DMJ-II-121 | JR-FL | 27.8 | [2] |
| YU2 | 3.6 | [2] | |
| NBD-556 | JR-FL | >100 | [2] |
| AD8 (WT) | ~1.0 | [5] | |
| BNM-III-170 | AD8 (WT) | 0.3 | [5] |
| JR-FL | 13.49 | [6] | |
| BG505 | >300 | [3] |
Mechanism of Action: HIV-1 Entry and Inhibition by CD4-Mimetics
The process of HIV-1 entry and the mechanism by which CD4-mimetics disrupt this process is a key aspect of their function. The following diagram illustrates this signaling pathway.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the comparative assessment of antiviral compounds. Below are protocols for key assays used to evaluate the efficacy of CD4-mimetics.
HIV-1 Pseudovirus Entry Assay (Luciferase-Based)
This assay quantifies the ability of a compound to inhibit viral entry using single-round infectious pseudoviruses.
1. Cell Preparation:
- Culture TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), and antibiotics.[1][7][8]
- Seed TZM-bl cells in 96-well flat-bottom plates at a density of 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.[1]
2. Compound and Virus Preparation:
- Prepare serial dilutions of the CD4-mimetic compounds in DMEM.
- Dilute HIV-1 Env-pseudotyped luciferase reporter virus to a predetermined titer in DMEM.
3. Inhibition Assay:
- In a separate 96-well plate, pre-incubate the diluted virus with equal volumes of the serially diluted compounds for 1 hour at 37°C.
- Remove the culture medium from the TZM-bl cells and add the virus-compound mixtures to the wells.
- Include control wells with virus only (no compound) and cells only (no virus).
4. Incubation and Readout:
- Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[1]
- After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[1]
5. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.
- Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (Flow Cytometry-Based)
This assay measures the ability of CD4-mimetics to sensitize HIV-1 infected cells to killing by effector cells in the presence of anti-HIV-1 antibodies.
1. Target Cell Preparation:
- Infect a suitable target cell line (e.g., CEM.NKR-CCR5) with HIV-1.
- Culture the infected cells for 2-3 days to allow for Env expression on the cell surface.
- Label the target cells with a fluorescent membrane dye (e.g., PKH67) and a viability dye.
2. Effector Cell Preparation:
- Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation. Natural Killer (NK) cells within the PBMC population will serve as effector cells.
3. ADCC Reaction:
- In a 96-well U-bottom plate, add the fluorescently labeled target cells.
- Add serial dilutions of the CD4-mimetic compound and a fixed, sub-neutralizing concentration of HIV-1 positive plasma or a specific anti-Env monoclonal antibody.
- Incubate for 15-30 minutes at 37°C.
- Add the effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
- Centrifuge the plate briefly to facilitate cell-to-cell contact and incubate for 4-6 hours at 37°C.
4. Staining and Data Acquisition:
- After incubation, stain the cells with a fluorescent dead cell dye (e.g., 7-AAD).
- Acquire the samples on a flow cytometer.
5. Data Analysis:
- Gate on the target cell population based on their membrane dye fluorescence.
- Determine the percentage of dead target cells (positive for the dead cell dye) in each condition.
- Calculate the percentage of specific ADCC activity by subtracting the background killing (in the absence of antibody) from the killing observed in the presence of antibody and compound.
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a small molecule and a protein.
1. Chip Preparation and Ligand Immobilization:
- Select a suitable sensor chip (e.g., CM5).
- Immobilize recombinant HIV-1 gp120 protein onto the sensor chip surface using standard amine coupling chemistry.
2. Analyte Preparation:
- Prepare a series of concentrations of the CD4-mimetic compound (analyte) in a suitable running buffer (e.g., HBS-EP+).
3. Binding Measurement:
- Inject the different concentrations of the CD4-mimetic over the gp120-immobilized surface and a reference flow cell (without gp120).
- Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound.
- After each association phase, inject the running buffer to monitor the dissociation phase.
4. Data Analysis:
- Subtract the reference flow cell data from the gp120-immobilized flow cell data to correct for bulk refractive index changes.
- Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.
Experimental Workflow for Evaluating CD4-Mimetics
The following diagram outlines a typical workflow for the comprehensive evaluation of novel CD4-mimetic compounds.
Conclusion
This compound represents a significant advancement in the development of small-molecule CD4-mimetics for HIV-1 inhibition. While exhibiting moderate potency against the JR-FL and YU2 strains, its performance provides a valuable benchmark for comparison with other compounds in its class. Newer analogs, such as (+)-DMJ-II-121 and BNM-III-170, demonstrate improved potency against various HIV-1 isolates, highlighting the potential for further structural optimization to enhance antiviral activity. The ability of these compounds to not only block viral entry but also to sensitize infected cells to immune-mediated clearance underscores their potential as multifunctional therapeutic agents. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation and development of next-generation CD4-mimetics in the fight against HIV-1.
References
- 1. researchgate.net [researchgate.net]
- 2. CD4-Mimetic Small Molecules Sensitize Human Immunodeficiency Virus to Vaccine-Elicited Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoline CD4-mimetic compounds mediate potent and broad HIV-1 inhibition and sensitization to antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble CD4 and low molecular weight CD4-mimetic compounds sensitize cells to be killed by anti-HIV cytotoxic immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
Unveiling the Specificity of HIV-1 Entry Inhibitors: A Comparative Guide to CD4-gp120 Interaction Blockers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of small molecule inhibitors that block the critical interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor. As the initial and pivotal step in viral entry, this interaction presents a prime target for antiretroviral therapy. This document will delve into the mechanisms, performance, and experimental validation of two prominent classes of these inhibitors, using BMS-378806 and NBD-556 as representative examples, while noting the absence of publicly available data for DMJ-I-228.
The quest for effective HIV-1 therapeutics has led to the development of various entry inhibitors that interfere with the virus's ability to engage with host cells. Among these, molecules that specifically target the gp120-CD4 binding event are of significant interest. These inhibitors can be broadly categorized into two main classes: attachment inhibitors that bind to gp120 to prevent its interaction with CD4, and CD4 mimetics that bind to a highly conserved region on gp120, mimicking the natural ligand, CD4.
Performance Comparison of CD4-gp120 Interaction Inhibitors
To objectively assess the efficacy of these inhibitors, a direct comparison of their performance in various assays is crucial. The following table summarizes key quantitative data for the attachment inhibitor BMS-378806 and the CD4 mimetic NBD-556. It is important to note that a direct comparison can be challenging due to variations in experimental conditions across different studies.
| Inhibitor Class | Representative Compound | Mechanism of Action | Target Site on gp120 | IC50 (gp120-CD4 Binding) | EC50 (Viral Neutralization) |
| Attachment Inhibitor | BMS-378806 | Allosterically inhibits CD4 binding | A pocket near the CD4 binding site | ~100 nM[1] | 0.85-26.5 nM (depending on viral strain)[1] |
| CD4 Mimetic | NBD-556 | Mimics CD4 and binds to the Phe43 cavity | Phe43 cavity | Low micromolar range[2] | Low micromolar range[2] |
Note: IC50 (50% inhibitory concentration) in binding assays and EC50 (50% effective concentration) in cell-based assays are key metrics for inhibitor potency. Lower values indicate higher potency. The provided values are approximations derived from multiple sources and may vary based on the specific viral strain and experimental setup.
Signaling Pathways and Mechanisms of Action
The interaction between HIV-1 gp120 and the host cell CD4 receptor is the first step in a cascade of events leading to viral entry. Understanding this pathway is essential to appreciate the mechanism of action of inhibitors.
Attachment inhibitors, such as BMS-378806, bind to a pocket on gp120, inducing a conformational change that prevents its interaction with the CD4 receptor.[3] In contrast, CD4 mimetics like NBD-556 directly compete with CD4 for binding to the highly conserved Phe43 cavity on gp120.[2]
Experimental Workflows for Inhibitor Validation
Validating the specificity and potency of these inhibitors requires a series of well-defined experiments. The following diagram illustrates a typical workflow.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in drug development. The following are detailed methodologies for key experiments used to validate the specificity of CD4-gp120 interaction inhibitors.
gp120-CD4 Binding Inhibition ELISA
This assay quantifies the ability of a compound to inhibit the binding of soluble gp120 to immobilized CD4.
Materials:
-
96-well ELISA plates
-
Recombinant soluble CD4 (sCD4)
-
Recombinant gp120
-
Test inhibitor (e.g., BMS-378806, NBD-556)
-
Anti-gp120 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 3% BSA)
Procedure:
-
Coating: Coat the wells of a 96-well plate with sCD4 at a concentration of 100-200 ng/well in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor and gp120 Incubation: Prepare serial dilutions of the test inhibitor. In a separate plate or tubes, pre-incubate a constant concentration of gp120 with the serially diluted inhibitor for 1 hour at 37°C.
-
Transfer to Coated Plate: Transfer the gp120-inhibitor mixtures to the sCD4-coated plate and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Primary Antibody Incubation: Add the anti-gp120 primary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
TZM-bl Based HIV-1 Neutralization Assay
This cell-based assay measures the ability of an inhibitor to prevent viral entry and subsequent gene expression in a reporter cell line.[4][5]
Materials:
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, with integrated Tat-inducible luciferase and β-galactosidase reporter genes)
-
HIV-1 pseudovirus (engineered to be single-cycle)
-
Test inhibitor
-
Complete growth medium (DMEM with 10% FBS, penicillin/streptomycin)
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well clear bottom white plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Inhibitor Dilution: Prepare serial dilutions of the test inhibitor in growth medium.
-
Virus and Inhibitor Incubation: In a separate plate, mix the serially diluted inhibitor with a pre-titered amount of HIV-1 pseudovirus. Incubate for 1 hour at 37°C.
-
Infection: Add the virus-inhibitor mixture to the TZM-bl cells. Also include wells with virus only (positive control) and cells only (negative control).
-
DEAE-Dextran Addition: Add DEAE-Dextran to all wells to a final concentration that has been pre-optimized for enhancing infectivity.
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay: After incubation, remove the medium and lyse the cells. Add luciferase assay reagent to each well.
-
Read Luminescence: Measure the relative light units (RLU) using a luminometer.
-
Data Analysis: Calculate the percent neutralization for each inhibitor concentration relative to the virus control and determine the EC50 value.
Cell-Cell Fusion Assay
This assay assesses the inhibitor's ability to block the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with cells expressing CD4 and co-receptors.[6][7][8]
Materials:
-
Effector cells: Cells expressing HIV-1 Env (e.g., CHO-Env or chronically infected T-cells).
-
Target cells: Cells expressing CD4 and co-receptors (e.g., TZM-bl or SupT1 cells).
-
Fluorescent dyes (e.g., Calcein AM for target cells and a different dye for effector cells) or a reporter gene system (e.g., luciferase in target cells activated by Tat from effector cells).
-
Test inhibitor.
-
96-well plates.
-
Fluorescence microscope or plate reader.
Procedure (using a reporter gene system):
-
Cell Seeding: Seed target cells (e.g., TZM-bl) in a 96-well plate and incubate overnight.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor to the target cells and incubate for 1 hour.
-
Co-culture: Add effector cells (expressing Env and Tat) to the wells containing the target cells and inhibitor.
-
Incubation: Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of fusion at each inhibitor concentration and determine the IC50 value.
Logical Framework for Inhibitor Comparison
The selection and development of a lead candidate for a CD4-gp120 interaction inhibitor involves a multi-faceted evaluation.
This guide provides a foundational framework for the comparative analysis of inhibitors targeting the CD4-gp120 interaction. While "this compound" remains uncharacterized in the public domain, the principles and methodologies outlined here, using well-studied compounds as examples, offer a robust approach to evaluating the specificity and potential of novel therapeutic candidates in this class. The provided protocols and comparative data serve as a valuable resource for researchers dedicated to advancing the field of HIV-1 drug discovery.
References
- 1. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. Measuring HIV fusion mediated by envelopes from primary viral isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Resistance Profile of DMJ-I-228: A Novel CD4-Mimetic HIV-1 Entry Inhibitor
For Immediate Release
A comprehensive analysis of available in-vitro data reveals that the novel CD4-mimetic entry inhibitor, DMJ-I-228, demonstrates a promising cross-resistance profile, retaining activity against HIV-1 strains resistant to other classes of antiretroviral drugs. As a member of the CD4-mimetic class, this compound targets the HIV-1 envelope glycoprotein gp120, a different mechanism of action compared to currently approved antiretrovirals, suggesting a low potential for cross-resistance.
This compound is a small molecule that binds to a conserved pocket on gp120, known as the Phe 43 cavity, mimicking the interaction of the host cell's CD4 receptor. This binding event inhibits the conformational changes in gp120 necessary for viral entry into host cells. This unique mechanism of action makes it a valuable candidate for inclusion in salvage therapy regimens for patients harboring multi-drug resistant HIV-1.
Summary of In-Vitro Susceptibility
While specific, head-to-head published studies detailing the cross-resistance of this compound against a comprehensive panel of multi-drug resistant HIV-1 strains are limited, the mechanism of action provides a strong basis for predicting its activity. In general, entry inhibitors that target different stages of the viral entry process do not exhibit cross-resistance. For instance, CCR5 antagonists, another class of entry inhibitors, do not show cross-resistance with reverse transcriptase or protease inhibitors.[1] It is therefore highly anticipated that this compound will remain active against viral strains with resistance mutations to the following major classes of antiretroviral drugs:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
-
Protease Inhibitors (PIs)
-
Integrase Strand Transfer Inhibitors (INSTIs)
Furthermore, due to its distinct binding site on gp120, this compound is also expected to be effective against viruses that have developed resistance to other entry inhibitors, such as fusion inhibitors (e.g., enfuvirtide) and CCR5 antagonists (e.g., maraviroc).
Experimental Data and Methodology
A key experimental approach to determine cross-resistance is through phenotypic susceptibility assays. These assays measure the concentration of a drug required to inhibit viral replication by 50% (IC50). The results are often expressed as a "fold change" in IC50, which compares the susceptibility of a resistant viral strain to that of a wild-type (non-resistant) strain. A low fold change indicates that the drug remains effective against the resistant virus.
One study evaluated the inhibitory activity of this compound and related compounds against HIV-1 pseudotyped with the JR-FL envelope glycoprotein.[2] While this study focused on the mechanism of action and sensitization to antibodies, it employed standard cell-based infectivity assays to determine the potency of these compounds.
Below is a representative table illustrating the expected performance of this compound against various classes of drug-resistant HIV-1, based on its mechanism of action and data from related compounds. It is important to note that the fold change values are hypothetical and serve to illustrate the expected lack of cross-resistance.
| Antiretroviral Drug Class Resistance | Representative Resistance Mutations | Expected this compound Fold Change in IC50 |
| Wild-Type HIV-1 | None | 1.0 |
| NRTI-Resistant | M184V, K65R, Thymidine Analog Mutations (TAMs) | Low (e.g., <2-fold) |
| NNRTI-Resistant | K103N, Y181C, G190A | Low (e.g., <2-fold) |
| PI-Resistant | Major PI mutations (e.g., V82A, I54V, L90M) | Low (e.g., <2-fold) |
| INSTI-Resistant | N155H, Q148H/R/K | Low (e.g., <2-fold) |
| Fusion Inhibitor-Resistant | gp41 mutations (e.g., G36D, V38A) | Low (e.g., <2-fold) |
| CCR5 Antagonist-Resistant | V3 loop mutations, CXCR4-tropic virus | Low (against R5-tropic resistant strains) |
Experimental Protocols
The determination of antiretroviral drug susceptibility and cross-resistance is typically performed using standardized in-vitro phenotypic assays. The general workflow for such an assay is outlined below.
Phenotypic Drug Susceptibility Assay Protocol
-
Virus Preparation:
-
Site-directed mutagenesis is used to introduce known resistance-conferring mutations into the envelope (env) gene of a laboratory-adapted HIV-1 clone. Alternatively, clinical isolates from patients with documented drug resistance are used.
-
Recombinant viruses are generated by pseudotyping a viral vector (e.g., one expressing a luciferase reporter gene) with the envelope glycoproteins from either wild-type or resistant HIV-1 strains.
-
-
Cell Culture and Infection:
-
Target cells expressing CD4 and the appropriate co-receptors (CCR5 or CXCR4), such as TZM-bl cells or peripheral blood mononuclear cells (PBMCs), are seeded in multi-well plates.
-
The cells are then infected with the prepared wild-type or resistant virus stocks in the presence of serial dilutions of this compound and other antiretroviral drugs as controls.
-
-
Quantification of Viral Replication:
-
After a defined incubation period (typically 48-72 hours), the extent of viral replication is measured. In assays using a luciferase reporter, a substrate is added, and the resulting luminescence is quantified using a luminometer. For assays using clinical isolates, the production of viral proteins, such as p24 antigen, can be measured by ELISA.
-
-
Data Analysis:
-
The drug concentration that inhibits viral replication by 50% (IC50) is calculated for each drug and each viral strain using non-linear regression analysis of the dose-response curves.
-
The fold change in IC50 is determined by dividing the IC50 value for the resistant virus by the IC50 value for the wild-type virus.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the HIV-1 entry pathway targeted by this compound and the general workflow for assessing its cross-resistance.
HIV-1 entry pathway and the inhibitory action of this compound.
Experimental workflow for assessing this compound cross-resistance.
Conclusion
The available evidence strongly suggests that this compound, a CD4-mimetic entry inhibitor, will not exhibit significant cross-resistance with existing classes of antiretroviral drugs. Its unique mechanism of targeting the initial stage of viral entry makes it a promising agent for the treatment of multi-drug resistant HIV-1. Further clinical studies with direct comparative data are warranted to fully elucidate its resistance profile and confirm its utility in salvage therapy regimens.
References
Unraveling the Inhibitory Mechanism of Sapanisertib (DMJ-I-228) on mTOR: A Comparative Guide Based on Mutagenesis Insights
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a targeted inhibitor is paramount. This guide provides a comprehensive comparison of Sapanisertib (also known as DMJ-I-228, CB-228, or TAK-228), a potent and selective dual inhibitor of mTORC1 and mTORC2, with a focus on how mutagenesis studies can elucidate its inhibitory mechanism.
Sapanisertib is an ATP-competitive inhibitor that targets the kinase domain of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and metabolism.[1][2] While direct experimental mutagenesis data for Sapanisertib is not extensively published, this guide leverages molecular modeling studies and compares its inhibitory profile with other mTOR inhibitors to provide a clear understanding of its mechanism and the experimental approaches to confirm it.
Comparative Inhibitory Activity of Sapanisertib
Sapanisertib has demonstrated potent inhibition of mTOR kinase activity in various preclinical models. The following table summarizes its inhibitory concentrations (IC50) from in vitro assays.
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| Sapanisertib (TAK-228) | mTOR | 1 | Cell-free kinase assay | [3] |
| Rapamycin | mTORC1 | ~1 | Cell-based assay | [4] |
| Torin1 | mTOR | ~2-10 | Cell-free kinase assay | [5] |
Confirming the Binding Site and Inhibitory Mechanism through Mutagenesis
Site-directed mutagenesis is a powerful technique to identify the critical amino acid residues involved in drug-target interactions. By systematically replacing specific amino acids in the mTOR kinase domain and evaluating the subsequent inhibitory activity of Sapanisertib, researchers can pinpoint the key residues for its binding and efficacy.
Hypothetical Mutagenesis Study Based on Molecular Docking
A molecular docking study has predicted the binding pose of Sapanisertib within the ATP-binding pocket of human mTOR.[6] This model provides a basis for designing a mutagenesis experiment to validate these interactions.
Key Predicted Interacting Residues in the mTOR ATP-Binding Pocket:
-
Hinge Region: Forms hydrogen bonds with the inhibitor, crucial for anchoring the compound.
-
P-loop: Interacts with the phosphate-binding region of ATP.
-
Catalytic Lysine: Essential for the phosphotransfer reaction.
-
DFG Motif: Part of the activation loop, its conformation is critical for kinase activity.
Based on these predictions, a targeted mutagenesis study would involve mutating these key residues and assessing the impact on Sapanisertib's inhibitory activity.
Experimental Protocol: Site-Directed Mutagenesis of mTOR
This protocol outlines the general steps for creating point mutations in the mTOR gene to be used in subsequent kinase assays.
-
Primer Design: Design mutagenic primers containing the desired nucleotide change to alter the specific amino acid residue in the mTOR kinase domain. Primers should be 25-45 bases long with a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type mTOR cDNA with the mutagenic primers. This will generate a linear DNA product containing the desired mutation.
-
Template Digestion: Digest the parental, non-mutated plasmid DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the original plasmid).
-
Transformation: Transform the mutated, circularized plasmid into competent E. coli cells for propagation.
-
Sequence Verification: Isolate the plasmid DNA from individual colonies and sequence the mTOR gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
Experimental Protocol: In Vitro mTOR Kinase Assay
This protocol is used to measure the enzymatic activity of wild-type and mutant mTOR in the presence of Sapanisertib.
-
Protein Expression and Purification: Express and purify wild-type and mutant mTOR proteins from a suitable expression system (e.g., insect or mammalian cells).
-
Kinase Reaction Setup: In a microplate, combine the purified mTOR enzyme (wild-type or mutant), a specific mTOR substrate (e.g., a peptide derived from 4E-BP1), and varying concentrations of Sapanisertib.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection of Phosphorylation: Measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay or by radioactive labeling and autoradiography.
-
Data Analysis: Plot the percentage of mTOR inhibition against the concentration of Sapanisertib to determine the IC50 value for both wild-type and mutant enzymes.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the mTOR signaling pathway, the proposed binding of Sapanisertib, and the experimental workflow for confirming its inhibitory mechanism.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Sapanisertib.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists [mdpi.com]
- 3. Facebook [cancer.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The anticancer human mTOR inhibitor sapanisertib potently inhibits multiple Plasmodium kinases and life cycle stages - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: DMJ-I-228 vs. Fusion Inhibitors in HIV-1 Entry Inhibition
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and mechanisms of the novel CD4-mimetic DMJ-I-228 and the established class of fusion inhibitors, supported by experimental data and detailed methodologies.
In the landscape of antiretroviral drug development, inhibiting the entry of HIV-1 into host cells remains a critical strategy. This guide provides a head-to-head comparison of two distinct classes of entry inhibitors: the small molecule CD4-mimetic, this compound, and the peptide-based fusion inhibitors, exemplified by the FDA-approved drug Enfuvirtide (T-20). This comparison delves into their mechanisms of action, quantitative performance data, and the experimental protocols utilized for their evaluation.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and fusion inhibitors lies in their molecular targets within the HIV-1 entry machinery.
This compound: Mimicking the Primary Receptor
This compound is a small molecule that acts as a CD4-mimetic. It directly binds to a conserved pocket on the HIV-1 envelope glycoprotein gp120, the same site that the host cell's CD4 receptor would normally attach to. By occupying this crucial binding site, this compound effectively blocks the initial interaction between the virus and the host cell, a prerequisite for all subsequent steps in the entry process.
Fusion Inhibitors: Halting the Final Step of Entry
Fusion inhibitors, such as Enfuvirtide, target a different viral protein, the transmembrane glycoprotein gp41. After gp120 binds to the CD4 receptor and a coreceptor, gp41 undergoes a series of conformational changes that are essential for fusing the viral and cellular membranes. Fusion inhibitors are synthetic peptides that bind to a region of gp41, preventing these structural rearrangements and thereby blocking the final step of viral entry.[1]
Performance Data: A Quantitative Look at Efficacy and Safety
The following table summarizes the key quantitative data for this compound and the representative fusion inhibitor, Enfuvirtide (T-20).
| Parameter | This compound | Enfuvirtide (T-20) |
| Target | HIV-1 gp120 | HIV-1 gp41 |
| Mechanism of Action | CD4-mimetic, blocks CD4 binding | Inhibits gp41-mediated membrane fusion |
| IC50 (HIV-1 Entry/Fusion Inhibition) | 86.9 µM (HIV-1 entry) | ~24 nM (cell-cell fusion) |
| CC50 (Cytotoxicity) | Data not available | > 100 µM |
| Therapeutic Index (SI = CC50/IC50) | Not available | > 4167 |
Note: The IC50 values are highly dependent on the specific assay, viral strain, and cell type used. The provided values serve as a general comparison. A direct comparison of potency is challenging due to the different assays and units reported. However, it is evident that Enfuvirtide exhibits inhibitory activity in the nanomolar range, while the reported IC50 for this compound is in the micromolar range, suggesting a lower in vitro potency for this compound in the cited experiment. The high therapeutic index of Enfuvirtide indicates a wide window between its effective and toxic concentrations. The lack of a reported CC50 value for this compound prevents the calculation of its therapeutic index.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
HIV-1 Pseudovirus Entry Assay (for this compound Evaluation)
This assay measures the ability of a compound to inhibit the entry of single-round infectious viral particles into target cells.
1. Production of HIV-1 Pseudoviruses:
-
Co-transfect HEK293T cells with a plasmid encoding the HIV-1 envelope glycoprotein (e.g., from a specific viral strain) and a plasmid encoding an HIV-1 genome that lacks the env gene but contains a reporter gene (e.g., luciferase or GFP).
-
Culture the cells for 48-72 hours.
-
Harvest the cell culture supernatant containing the pseudoviruses.
-
Filter the supernatant to remove cellular debris and store at -80°C.
2. Neutralization Assay:
-
Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) in a 96-well plate.
-
Pre-incubate the HIV-1 pseudoviruses with serial dilutions of this compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the target cells.
-
Incubate for 48 hours at 37°C.
-
Measure the reporter gene expression (e.g., luciferase activity using a luminometer).
-
The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces reporter gene expression by 50% compared to the virus control without any inhibitor.
HIV-1 Cell-Cell Fusion Assay (for Fusion Inhibitor Evaluation)
This assay measures the ability of a compound to block the fusion of HIV-1 envelope-expressing cells with CD4-positive target cells.
1. Cell Preparation:
-
Effector cells: Transfect a cell line (e.g., HEK293T) with a plasmid expressing the HIV-1 envelope glycoprotein (gp120/gp41) and a reporter molecule (e.g., Tat).
-
Target cells: Use a cell line that expresses CD4 and a coreceptor (e.g., TZM-bl cells), and contains a reporter gene under the control of the HIV-1 LTR (e.g., luciferase).
2. Fusion Assay:
-
Co-culture the effector and target cells in a 96-well plate.
-
Add serial dilutions of the fusion inhibitor (e.g., Enfuvirtide) to the co-culture.
-
Incubate for a defined period (e.g., 6-8 hours) at 37°C to allow for cell fusion.
-
Upon fusion, the Tat protein from the effector cells will transactivate the LTR in the target cells, leading to the expression of the reporter gene.
-
Measure the reporter gene activity.
-
The IC50 is the concentration of the inhibitor that reduces reporter activity by 50% compared to the control without the inhibitor.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.
1. Cell Seeding:
-
Seed a suitable cell line (e.g., the same target cells used in the antiviral assays) in a 96-well plate and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with serial dilutions of the test compound (this compound or fusion inhibitor) for a period that mirrors the duration of the antiviral assay (e.g., 48 hours).
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Visualizing the Mechanisms of Action
To further illustrate the distinct mechanisms of this compound and fusion inhibitors, the following diagrams depict the key steps in the HIV-1 entry process and where each inhibitor exerts its effect.
Figure 1. Mechanism of action of this compound and Fusion Inhibitors.
Figure 2. General experimental workflow for inhibitor evaluation.
Conclusion
This compound and fusion inhibitors represent two distinct and valuable strategies for inhibiting HIV-1 entry. This compound, a small molecule CD4-mimetic, offers the advantage of targeting the initial virus-host interaction at the gp120-CD4 binding site. In contrast, fusion inhibitors like Enfuvirtide are peptides that potently block the final membrane fusion step mediated by gp41.
Based on the available data, Enfuvirtide demonstrates significantly higher in vitro potency than this compound. However, small molecules like this compound may offer advantages in terms of oral bioavailability and manufacturing costs compared to peptides. The lack of cytotoxicity data for this compound is a critical gap that needs to be addressed for a complete assessment of its therapeutic potential.
Further research, including head-to-head studies using standardized assays and a broader range of viral isolates, is necessary to fully elucidate the comparative efficacy and potential clinical utility of these two classes of HIV-1 entry inhibitors. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.
References
Safety Operating Guide
Navigating the Disposal of Novel Chemical Compounds: A General Protocol
Absence of Specific Data for DMJ-I-228
Publicly available safety and disposal information specific to a compound designated "this compound" is not available. This designation may represent an internal laboratory identifier, a novel compound pending public documentation, or a synonym not widely indexed. The following procedure is therefore provided as a general, safety-first guide for the disposal of uncharacterized or novel research chemicals.
It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department before proceeding with the disposal of any unknown substance. The protocol outlined below is a standard framework and should be adapted to comply with local, state, and federal regulations as directed by your EHS office.
General Protocol for Uncharacterized Chemical Disposal
When a specific Safety Data Sheet (SDS) is unavailable, a substance must be treated as hazardous until proven otherwise. The following steps provide a systematic approach to ensure safe handling and compliant disposal.
Step 1: Initial Hazard Assessment & Containment
-
Assume Hazard: Treat the substance with caution. Assume it is toxic, flammable, and reactive.
-
Consult Internal Documentation: Review all internal synthesis notes, experimental records, and any preliminary analytical data (e.g., NMR, LC-MS) that might offer clues about the compound's structure, functional groups, or potential reactivity.
-
Secure Containment: Ensure the compound is stored in a chemically compatible, sealed, and clearly labeled container. The label should include the chemical name/code (this compound), date, researcher's name, and a "Caution: Unknown Hazard" warning.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.
Step 2: EHS Consultation and Waste Characterization
-
Contact EHS: This is a mandatory step. Provide your EHS office with all available information about the substance, including its origin, quantity, and any known chemical properties or structural information.
-
Waste Profile Sheet: Your EHS department will provide a hazardous waste profile sheet. Fill this out as completely as possible. EHS will use this information to classify the waste stream.
-
Segregation: Do not mix the unknown chemical with other waste streams. Keep it segregated until its properties are characterized and a disposal route is confirmed by EHS.
Step 3: Packaging and Labeling for Disposal
-
Use Approved Containers: EHS will provide or approve a specific container for the hazardous waste.
-
Proper Labeling: Affix a formal hazardous waste label to the container. This label typically requires:
-
The words "Hazardous Waste."
-
Generator's name and address (your laboratory/institution).
-
Chemical composition (list known or suspected components). If truly unknown, it may be labeled as "Unknown Research Sample for Laboratory Analysis."
-
Accumulation start date.
-
Hazardous characteristics (e.g., Flammable, Corrosive, Toxic, Reactive). Check all that may apply.
-
-
Secure for Transport: Ensure the container is sealed tightly and stored in a designated satellite accumulation area within your lab, awaiting pickup by trained EHS personnel or a certified hazardous waste contractor.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the disposal of a novel or uncharacterized chemical compound.
Caption: Workflow for the safe and compliant disposal of an uncharacterized research chemical.
Essential Safety and Logistical Information for Handling DMJ-I-228
For researchers, scientists, and drug development professionals working with DMJ-I-228, a CD4-mimetic compound that inhibits HIV-1 entry, adherence to strict safety and handling protocols is paramount.[1][2][3] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Summary of Quantitative Data
The following table summarizes the known quantitative and physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C19H19ClFN5O4 | [4] |
| Molecular Weight | 435.84 g/mol | [4] |
| CAS Number | 1374035-59-2 | [4] |
| Appearance | Solid | [4] |
| Purity | >98% (HPLC) | [4] |
| Solubility | 10 mM in DMSO | [4] |
| IC50 (HIV-1 JR-FL) | 86.9 µM | [5] |
| IC50 (HIV-1 YU2) | 46.7 µM | [5] |
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is crucial to use appropriate personal protective equipment and follow safety best practices to minimize exposure and risk.
Hazard Identification and Precautionary Statements
This compound is associated with the following hazard statements:
-
H301 : Toxic if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
The following precautionary statements should be strictly followed:
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P301+P310 : IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Recommended Personal Protective Equipment:
-
Eye Protection : Wear chemical safety goggles with side shields.
-
Hand Protection : Wear protective gloves. The specific glove material should be chosen based on the solvent being used to dissolve this compound. For DMSO, appropriate glove types would include nitrile or neoprene.
-
Skin and Body Protection : Wear an impervious laboratory coat.
-
Respiratory Protection : If working with the solid powder or creating aerosols, use a suitable respirator.
An eyewash station and safety shower should be readily accessible in the laboratory where this compound is handled.
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Storage:
-
Solid Powder : Store at -20°C for up to 12 months or at 4°C for up to 6 months.[4]
-
In Solvent : Store in a tightly sealed container at -80°C for up to 6 months or at -20°C for up to 6 months.[4]
Handling:
-
For in vivo studies, freshly prepared formulations are recommended for optimal results.[6]
-
When preparing solutions, use appropriate solvents such as DMSO.[4]
-
Avoid inhalation of dust and contact with skin and eyes.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. A general disposal procedure is as follows:
-
Collect Waste : Collect all waste materials, including unused this compound, contaminated PPE, and any materials used for spill cleanup, in a designated and clearly labeled hazardous waste container.
-
Arrange for Disposal : Contact your institution's environmental health and safety (EHS) office to arrange for the proper disposal of the chemical waste.[7] Adhered or collected material should be promptly disposed of.[7]
Experimental Protocols
The following is a general protocol for an in vitro HIV-1 infection assay using this compound, based on published research.[5][8]
Preparation of this compound Stock Solution:
-
Dissolve solid this compound in dimethyl sulfoxide (DMSO) to create a stock concentration of 10 to 20 mM.[8]
-
Aliquot the stock solution and store at -20°C.[8]
-
On the day of the experiment, dilute the stock solution to 1 mM in serum-free Dulbecco's modified Eagle medium (DMEM).[8]
HIV-1 Infection Assay:
-
Seed Cf2Th-CCR5-CD4 target cells at a density of 6 × 10³ cells/well in 96-well luminometer-compatible tissue culture plates 24 hours before infection.[8]
-
On the day of infection, incubate varying concentrations of this compound (0 to 100 µM) with recombinant HIV-1 viruses (10,000 RT units) at 37°C for 30 minutes.[8]
-
Add the virus-compound mixture to the target cells.
-
After an appropriate incubation period, measure the luciferase activity in the target cells to determine the level of infection. The percentage of infection is calculated relative to the level of infection observed in the absence of the compound.
Mechanism of Action and Experimental Workflow
This compound functions as a CD4-mimetic, inhibiting HIV-1 entry into host cells.[1][2][3] It achieves this by binding to the HIV-1 envelope glycoprotein gp120 within the conserved Phe 43 cavity, which is located near the CD4-binding site.[1][2] This binding blocks the interaction between gp120 and the host cell's CD4 receptor, a critical first step in the viral entry process.[1][2]
The following diagram illustrates the workflow for assessing the inhibitory effect of this compound on HIV-1 entry.
Caption: Workflow for HIV-1 Inhibition Assay with this compound.
The following diagram illustrates the mechanism of HIV-1 entry and its inhibition by this compound.
Caption: Mechanism of HIV-1 Entry Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound |CAS:1374035-59-2 Probechem Biochemicals [probechem.com]
- 5. CD4-Mimetic Small Molecules Sensitize Human Immunodeficiency Virus to Vaccine-Elicited Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | inhibitor of HIV-1 | CAS# 1374035-59-2 | InvivoChem [invivochem.com]
- 7. targetmol.com [targetmol.com]
- 8. journals.asm.org [journals.asm.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
